5-(bromomethyl)-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(bromomethyl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVQCRFGLVAFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445371 | |
| Record name | 5-(bromomethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496842-04-7 | |
| Record name | 5-(bromomethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(bromomethyl)-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(bromomethyl)-1H-indazole is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of complex molecular architectures with significant therapeutic potential. Its unique structure, featuring a reactive bromomethyl group attached to the indazole scaffold, makes it an invaluable intermediate for developing novel drug candidates, particularly in the field of oncology. This technical guide provides a comprehensive overview of the core chemical properties, reactivity, detailed experimental protocols, and applications of this compound, serving as an essential resource for professionals in chemical synthesis and drug development.
Core Chemical Properties
The fundamental chemical and physical properties of this compound (CAS No: 496842-04-7) are summarized below. These parameters are crucial for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrN₂ | [1] |
| Molecular Weight | 211.06 g/mol | [1] |
| Exact Mass | 209.97900 u | [1] |
| Boiling Point | 355.8 °C at 760 mmHg | [1] |
| Density | 1.694 g/cm³ | [1] |
| Flash Point | 169.0 °C | [1] |
| Refractive Index | 1.721 | [1] |
| Polar Surface Area (PSA) | 28.7 Ų | [1] |
| LogP (XLogP3) | 2.5 | [1] |
Synthesis and Reactivity
Synthesis via Deacylation
A common and high-yield synthetic route to this compound involves the deacylation and concurrent bromination of an acetylated precursor.
Caption: Synthesis of this compound.
Core Reactivity: Nucleophilic Substitution
The primary utility of this compound in synthetic chemistry stems from the reactivity of the bromomethyl group. The bromine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This allows for the straightforward introduction of a wide variety of functional groups, including amines, thiols, alcohols, and carbanions, to construct diverse molecular libraries.
Caption: General nucleophilic substitution at the 5-position.
Experimental Protocols
Synthesis of this compound from 5-(acetoxymethyl)-1-acetyl-1H-indazole
This protocol describes the deacylation of 5-(acetoxymethyl)-1-acetyl-1H-indazole to yield the target compound.
-
Materials:
-
5-(acetoxymethyl)-1-acetyl-1H-indazole
-
48% aqueous hydrobromic acid (HBr)
-
Ice bath
-
Stirring apparatus
-
Filtration equipment
-
-
Procedure:
-
To a solution of 5-(acetoxymethyl)-1-acetyl-1H-indazole, add 48% aqueous hydrobromic acid.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath to precipitate the product.
-
Isolate the resulting solid by filtration. It is critical to isolate the product as its hydrobromide salt to prevent polymerization.
-
Wash the solid with cold water and dry under vacuum to afford this compound hydrobromide in high purity (typically around 92% yield).
-
Applications in Drug Discovery
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets. Indazole derivatives have been successfully developed as kinase inhibitors, anti-inflammatory agents, and serotonin receptor antagonists.
This compound serves as a key intermediate for tethering the indazole core to other pharmacophores or linkers, a common strategy in the design of targeted therapies, especially protein kinase inhibitors for cancer treatment.[2][3] The 1H-indazole core can act as a bioisostere of the purine ring in ATP, enabling it to function as a competitive inhibitor at the kinase active site.
Caption: Role of this compound in drug development.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, data from closely related bromo-indazole compounds suggest the following hazards should be considered:
-
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation or damage.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle only in a well-ventilated area or under a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and tightly sealed container.
-
References
An In-depth Technical Guide to the Structure Elucidation of 5-(bromomethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 5-(bromomethyl)-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. This document outlines the synthetic background, detailed experimental protocols for spectroscopic analysis, and interpretation of the resulting data. Due to the limited availability of direct experimental data in public literature, this guide combines established synthetic methodologies with predicted and representative spectroscopic data to illustrate the complete process of structure confirmation. Furthermore, a potential biological context is explored through a representative signaling pathway, highlighting the therapeutic relevance of indazole derivatives.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in drug discovery and development.[1][2] Their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory properties, make them privileged scaffolds in medicinal chemistry.[3][4] this compound, in particular, serves as a valuable intermediate for the synthesis of more complex molecules due to the reactive bromomethyl group, which allows for further functionalization.[5] The precise elucidation of its structure is paramount for ensuring the identity and purity of synthesized compounds and for understanding its structure-activity relationships. This guide details the analytical methodologies required for the unambiguous structural confirmation of this compound.
Synthesis and Structural Overview
The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the bromination of a suitable precursor, such as 5-(hydroxymethyl)-1H-indazole.[6][7] An alternative and efficient method reported in the literature is the deacylation of 5-(acetoxymethyl)-1-acetyl-1H-indazole. It is crucial to isolate the final product as its hydrobromide salt to prevent polymerization, to which the free base is prone.
The fundamental structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrazole ring, with a bromomethyl substituent at the 5-position of the indazole core.
Spectroscopic and Spectrometric Data for Structure Elucidation
The confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections present the expected data from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.1 | br s | 1H | N-H |
| ~8.10 | s | 1H | H-3 |
| ~7.70 | s | 1H | H-4 |
| ~7.55 | d | 1H | H-7 |
| ~7.30 | d | 1H | H-6 |
| ~4.80 | s | 2H | -CH₂Br |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~141.0 | C-7a |
| ~135.0 | C-3 |
| ~130.0 | C-5 |
| ~128.0 | C-3a |
| ~125.0 | C-6 |
| ~122.0 | C-4 |
| ~110.0 | C-7 |
| ~33.0 | -CH₂Br |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3150-3000 | Medium | N-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1450 | Medium to Strong | C=C and C=N aromatic ring stretches |
| 1250-1200 | Strong | C-N stretch |
| 700-600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 210/212 | [M]⁺ | Molecular ion peak showing the characteristic 1:1 isotopic pattern for bromine. |
| 131 | [M - Br]⁺ | Loss of a bromine radical. |
| 130 | [M - HBr]⁺ | Loss of hydrogen bromide. |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided below.
NMR Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound hydrobromide.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger sample amount (20-50 mg) and a greater number of scans may be necessary due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound hydrobromide sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the background spectrum of the empty ATR crystal.
-
Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Sample Preparation:
-
Prepare a dilute solution of the this compound hydrobromide sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the low µg/mL to ng/mL range.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range.
-
Workflow and Pathway Visualizations
Experimental Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the synthesis and structural elucidation of this compound.
Representative Signaling Pathway for Indazole Derivatives
Many indazole derivatives have been identified as potent kinase inhibitors.[1][4] A significant number of these compounds target the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a key process in tumor growth and metastasis.[1][2] The diagram below illustrates a simplified representation of the VEGFR signaling pathway and the potential point of inhibition by an indazole derivative.
Conclusion
The structural elucidation of this compound is a critical step in its application as a synthetic intermediate in drug discovery. This guide has outlined the necessary spectroscopic and spectrometric techniques, provided predicted data for interpretation, and detailed the experimental protocols for these analyses. The workflow and pathway diagrams serve to contextualize the practical application and potential biological relevance of this compound and its derivatives. While direct experimental data for this specific molecule is not widely published, the principles and methodologies described herein provide a robust framework for its characterization and for the broader class of indazole-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 5-(bromomethyl)-1H-indazole from Core Starting Materials
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of this compound, a key building block in medicinal chemistry. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The indazole core is a privileged scaffold in drug discovery, and the ability to introduce functionality at the 5-position via the bromomethyl group allows for extensive molecular elaboration. This guide details two principal synthetic pathways starting from readily accessible materials: the bromination of 5-methyl-1H-indazole and the conversion of 5-(hydroxymethyl)-1H-indazole.
Synthetic Pathways
Two primary routes for the synthesis of this compound are outlined below.
Route A: Radical Bromination of 5-methyl-1H-indazole
This pathway involves the initial synthesis of 5-methyl-1H-indazole followed by a selective benzylic bromination.
An In-depth Technical Guide to 5-(bromomethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(bromomethyl)-1H-indazole, a key heterocyclic building block in medicinal chemistry. This document details its chemical identity, including its CAS number and various nomenclatures. It outlines a representative synthetic protocol and summarizes its key physicochemical properties. Furthermore, this guide explores the significant role of this compound as a crucial intermediate in the development of potent kinase inhibitors, with a focus on its applications in targeting significant signaling pathways implicated in various diseases.
Chemical Identity and Nomenclature
This compound is a substituted indazole with a bromomethyl group at the 5-position of the indazole ring. This functional group makes it a versatile reagent for further chemical modifications.
| Identifier | Value |
| CAS Number | 496842-04-7 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Synonyms | 5-(Bromomethyl)indazole, 1H-Indazole, 5-(bromomethyl)- |
Physicochemical Properties
The following table summarizes some of the key physicochemical properties of this compound.
| Property | Value |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 138-142 °C |
| Boiling Point | 355.8 °C at 760 mmHg (Predicted) |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the radical bromination of 5-methyl-1H-indazole. A representative experimental protocol is detailed below.
Experimental Protocol: Bromination of 5-methyl-1H-indazole
Materials:
-
5-methyl-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-1H-indazole (1 equivalent) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery: A Precursor to Kinase Inhibitors
The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. This compound serves as a versatile intermediate for the synthesis of various indazole-based compounds, particularly kinase inhibitors. The bromomethyl group provides a reactive handle for introducing diverse functionalities through nucleophilic substitution reactions, enabling the exploration of the chemical space around the indazole core to optimize potency and selectivity.
Targeting the p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of inflammatory responses. Dysregulation of this pathway is implicated in various inflammatory diseases, including rheumatoid arthritis and Crohn's disease, as well as in certain cancers.[1] this compound is a key starting material for the development of p38 MAPK inhibitors. The indazole core can mimic the hinge-binding motif of ATP, while the substituent introduced via the bromomethyl group can extend into other pockets of the kinase active site, thereby enhancing inhibitory activity and selectivity.
Caption: Inhibition of the p38 MAPK signaling pathway.
Targeting the JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is another critical pathway involved in immunity, cell growth, and differentiation.[2][3] Aberrant JAK-STAT signaling is a hallmark of various myeloproliferative neoplasms and autoimmune diseases.[2][4] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents. The versatile chemistry of this compound allows for its incorporation into novel molecular scaffolds designed to target the ATP-binding site of JAKs, leading to the development of potent and selective inhibitors.[4]
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion
This compound is a valuable and versatile building block in the field of drug discovery and development. Its well-defined chemical properties and reactivity, particularly of the bromomethyl group, make it an ideal starting material for the synthesis of a wide array of substituted indazole derivatives. Its significant role as a precursor to potent kinase inhibitors targeting critical signaling pathways such as p38 MAPK and JAK-STAT underscores its importance for researchers and scientists dedicated to the discovery of novel therapeutics for cancer, inflammatory disorders, and other diseases. This guide provides a foundational understanding of this key intermediate to support ongoing and future research endeavors.
References
- 1. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of JAK-STAT signaling pathway and its regulators in the fate of T helper cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic and Spectrometric Analysis of 5-(bromomethyl)-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 5-(bromomethyl)-1H-indazole. Due to the limited availability of public domain experimental spectra for this specific molecule, this report combines known data for the parent molecule, 1H-indazole, with detailed, generalized experimental protocols for the acquisition of such data for brominated indazole derivatives. This document is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in research and development.
Spectroscopic and Spectrometric Data Summary
The structural characterization of this compound is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The expected and observed data for closely related compounds are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectral Data for 1H-Indazole
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.10 | s | 1H | H3 |
| 7.77 | d | 1H | H4 |
| 7.51 | d | 1H | H7 |
| 7.40 | m | 1H | H6 |
| 7.18 | m | 1H | H5 |
Solvent: CDCl₃, Spectrometer Frequency: 300 MHz. Data is for the unsubstituted 1H-indazole and serves as a reference.[1]
For this compound, the introduction of the bromomethyl group at the C5 position is expected to significantly alter the chemical shifts and splitting patterns of the aromatic protons. The methylene protons of the bromomethyl group would likely appear as a singlet in the range of 4.5-5.0 ppm.
Table 2: ¹³C NMR Spectral Data for 1H-Indazole
| Chemical Shift (δ) ppm | Assignment |
| 140.01 | C7a |
| 134.77 | C3 |
| 126.80 | C6 |
| 123.13 | C3a |
| 120.96 | C5 |
| 120.86 | C4 |
| 109.71 | C7 |
Solvent: CDCl₃, Spectrometer Frequency: 75 MHz. Data is for the unsubstituted 1H-indazole and serves as a reference.[1]
In the ¹³C NMR spectrum of this compound, the carbon of the bromomethyl group is expected to appear in the aliphatic region, typically between 30-40 ppm. The chemical shift of the C5 carbon would also be significantly affected by the substitution.
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3150-3000 | Medium | N-H stretch |
| 3000-2850 | Medium-Weak | C-H stretch (aromatic and aliphatic) |
| 1620-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| 1250-1200 | Medium-Strong | C-N stretch |
| 700-600 | Strong | C-Br stretch |
Note: This data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 210/212 | Molecular ion peak [M]⁺, showing the characteristic isotopic pattern for a bromine-containing compound. |
| 131 | Fragment ion peak [M-Br]⁺, corresponding to the loss of a bromine radical. |
| 117 | Fragment ion peak corresponding to the indazole radical cation. |
Ionization method: Electron Ionization (EI). The presence of bromine will result in two peaks for bromine-containing fragments with an intensity ratio of approximately 1:1, separated by 2 m/z units.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided below.
NMR Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Data Acquisition :
-
¹H NMR : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
-
-
Data Processing : Process the acquired free induction decay (FID) using an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Sample Preparation :
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. This is a common and straightforward method for solid samples.
-
KBr Pellet : Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition : Record a background spectrum (of the empty ATR crystal or a pure KBr pellet). Then, acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer equipped with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Sample Introduction : Introduce the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable solvent and introducing it via a liquid chromatography system (LC-MS).
-
Data Acquisition :
-
EI : This is a hard ionization technique that often leads to fragmentation, providing valuable structural information.
-
ESI : This is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, confirming the molecular weight.
-
-
Data Analysis : Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. For halogenated compounds, the isotopic pattern is a key diagnostic feature.
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the complete spectroscopic and spectrometric characterization of this compound.
Caption: Generalized workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 5-(bromomethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5-(bromomethyl)-1H-indazole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from structurally related brominated indazoles and established methodologies for determining the physicochemical properties of organic compounds. The protocols and data presented herein are intended to serve as a foundational resource for researchers working with this and similar molecules.
Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Inferred Solubility | Rationale / Notes |
| Polar Protic | Water | Sparingly Soluble to Insoluble | The indazole core provides some polarity, but the bromomethyl group and the bicyclic ring system are largely hydrophobic.[1][2] |
| Methanol | Soluble | Often used as a solvent in reactions and purifications of indazole derivatives.[3] | |
| Ethanol | Soluble | Similar to methanol, ethanol is a common solvent for related compounds.[4][5] | |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Frequently used as a solvent for reactions involving indazoles.[6] |
| Acetonitrile (MeCN) | Soluble | A common solvent for reactions and purification of heterocyclic compounds.[6] | |
| Dichloromethane (DCM) | Soluble | Often used as an extraction and reaction solvent for indazole derivatives.[6] | |
| Ethyl Acetate (EtOAc) | Soluble | Commonly used in the workup and purification of indazole synthesis. | |
| Non-Polar | Toluene | Sparingly Soluble | Solubility is expected to be limited due to the polar nature of the indazole ring. |
| Heptane / Hexane | Insoluble | The polarity of the indazole moiety is likely too high for significant solubility in non-polar aliphatic solvents. |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of this compound in a laboratory setting.[7][8]
Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, toluene, heptane)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
HPLC-UV or other suitable analytical instrumentation
Procedure:
-
Qualitative Assessment:
-
Place approximately 1-2 mg of this compound into a small test tube.
-
Add 1 mL of the selected solvent in small portions (e.g., 0.2 mL at a time), vortexing after each addition.[7]
-
Visually observe if the solid dissolves completely.
-
Categorize the solubility as soluble, partially soluble, or insoluble.
-
-
Quantitative Assessment (Equilibrium Solubility Method):
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibrate the solution by shaking at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV.
-
Calculate the solubility in mg/mL or mol/L.
-
Stability Profile and Degradation Pathways
Understanding the stability of this compound is crucial for its proper handling, storage, and use in multi-step syntheses.[9][10] Based on the structure, potential degradation pathways include hydrolysis, oxidation, photolysis, and thermal decomposition.[3]
Table 2: Predicted Stability of this compound under Stress Conditions
| Condition | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis | Susceptible | Hydrolysis of the bromomethyl group to a hydroxymethyl group. |
| Basic Hydrolysis | Susceptible | Hydrolysis of the bromomethyl group to a hydroxymethyl group. |
| Oxidation | Potentially Susceptible | Oxidation of the indazole ring or the bromomethyl group. |
| Photolysis | Potentially Susceptible | Cleavage of the C-Br bond or degradation of the indazole ring upon exposure to UV light. |
| Thermal | Moderately Stable | Decomposition at elevated temperatures, potentially with the release of HBr.[11][12] |
Experimental Protocol for Stability Testing
The following forced degradation study protocol is adapted from methodologies used for similar heterocyclic compounds and is aligned with ICH guidelines.[9][10][13][14]
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Suitable organic solvent for stock solution (e.g., acetonitrile or methanol)
-
Temperature-controlled oven or stability chamber
-
Photostability chamber with controlled UV and visible light exposure
-
HPLC-UV/MS system for analysis
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
-
Forced Degradation Studies:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M HCl.[15] Incubate at a specified temperature (e.g., 60 °C) for a defined period. Withdraw samples at various time points, neutralize with a suitable base, and analyze.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M NaOH.[15] Incubate at room temperature or a slightly elevated temperature. Withdraw samples at various time points, neutralize with a suitable acid, and analyze.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% or 30% hydrogen peroxide.[16] Keep the solution at room temperature, protected from light. Withdraw samples at various time points and analyze.
-
Photolytic Degradation: Expose the stock solution in a photostable container to a calibrated light source in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples after a defined exposure period.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a vial and expose it to elevated temperatures (e.g., 80 °C) in an oven.[11][12] Analyze the sample at various time points.
-
Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 60-80 °C).[11][12] Withdraw samples at various time points, cool to room temperature, and analyze.
-
-
Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Use a mass spectrometer (MS) to identify the mass of the degradation products and propose their structures.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the solubility and stability of this compound.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. quora.com [quora.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. humiditycontrol.com [humiditycontrol.com]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]
- 12. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. japsonline.com [japsonline.com]
- 15. jddtonline.info [jddtonline.info]
- 16. mdpi.com [mdpi.com]
The Rising Potential of 5-(Bromomethyl)-1H-indazole in Oncology Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has long been recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 5-(bromomethyl)-1H-indazole is emerging as a particularly valuable starting material for the synthesis of potent and selective kinase inhibitors and anti-cancer agents. The presence of a reactive bromomethyl group at the 5-position provides a versatile handle for synthetic modification, allowing for the strategic introduction of various pharmacophores to optimize biological activity, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the potential biological activity of compounds derived from this compound, with a focus on their application in oncology.
The Indazole Scaffold: A Foundation for Kinase Inhibition
The 1H-indazole core is a bioisostere of the purine ring found in ATP, the primary energy currency of the cell and the substrate for protein kinases. This structural mimicry allows indazole-based compounds to act as competitive inhibitors at the ATP-binding site of a wide array of kinases. The nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase domain, a key determinant of binding affinity. The strategic placement of substituents on the indazole ring allows for the exploration of other regions of the ATP-binding pocket, leading to enhanced potency and selectivity.
Synthetic Utility of this compound
The bromomethyl group at the 5-position of the indazole ring is a key feature that enhances its utility as a synthetic intermediate. This reactive moiety can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols. This allows for the facile introduction of diverse side chains and functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
A representative synthetic workflow starting from a bromo-substituted indazole to generate a kinase inhibitor is depicted below. While this example utilizes a 6-bromo-1H-indazole derivative, the synthetic principles are directly applicable to derivatives of this compound.
Potential Biological Activities and Molecular Targets
Derivatives of brominated indazoles have demonstrated significant potential as inhibitors of various protein kinases implicated in cancer progression. These include Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, and vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in angiogenesis.
Inhibition of Polo-like Kinase 4 (PLK4)
Overexpression of PLK4 is observed in several cancer types and is associated with centrosome amplification, a hallmark of genomic instability in tumors. Therefore, inhibiting PLK4 is a promising therapeutic strategy. Indazole-based compounds have been developed as potent PLK4 inhibitors.
Quantitative Data on Indazole-Based PLK4 Inhibitors
The following table summarizes the in vitro activity of a representative indazole-based PLK4 inhibitor, Compound C05, which was synthesized from a 6-bromo-indazole precursor. This data highlights the potential potency that can be achieved with this scaffold.
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | Antiproliferative IC50 (µM) |
| C05 | PLK4 | < 0.1 | IMR-32 (Neuroblastoma) | 0.948 |
| MCF-7 (Breast Cancer) | 0.979 | |||
| H460 (Lung Cancer) | 1.679 |
Data is illustrative and based on a published study of a 6-bromo-indazole derivative.[1]
Induction of Apoptosis via the Bax/Bcl-2 Pathway
Several indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One of the key mechanisms involved is the modulation of the Bax/Bcl-2 protein family, which are central regulators of the intrinsic apoptosis pathway. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, ultimately resulting in cell death.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel compounds. Below are representative protocols for key in vitro assays used to characterize the biological activity of indazole derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (PLK4)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PLK4 kinase.
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the PLK4 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To assess the antiproliferative activity of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle-only control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[2][3]
Protocol 3: Apoptosis Analysis by Flow Cytometry
Objective: To quantify the induction of apoptosis in cancer cells treated with a test compound.
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cancer cells with the test compound at various concentrations for a specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Future Directions
The versatility of the this compound scaffold presents numerous opportunities for the development of novel anti-cancer therapeutics. Future research will likely focus on:
-
Structure-Based Drug Design: Utilizing co-crystal structures of indazole derivatives bound to their kinase targets to guide the design of more potent and selective inhibitors.
-
Exploration of Novel Targets: Expanding the scope of kinase targets beyond the well-established ones to address unmet medical needs and overcome drug resistance.
-
Development of Covalent Inhibitors: Designing indazole derivatives that can form a covalent bond with their target protein, leading to prolonged and irreversible inhibition.
-
Combination Therapies: Investigating the synergistic effects of indazole-based kinase inhibitors with other anti-cancer agents to enhance therapeutic efficacy and combat resistance mechanisms.
References
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Bromomethyl Group on the Indazole Ring: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a bromomethyl group onto this versatile heterocycle provides a highly reactive handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery. This technical guide delves into the reactivity of the bromomethyl group on the indazole ring, offering a comprehensive overview of its synthesis, key reactions, and the underlying mechanistic principles.
Synthesis of Bromomethyl Indazoles
The targeted introduction of a bromomethyl group onto the indazole ring is a critical first step. A common and effective method involves the treatment of the corresponding hydroxymethyl indazole with a brominating agent. For instance, 6-(bromomethyl)-1H-indazole can be synthesized in high yield from 6-(hydroxymethyl)-1H-indazole.
Experimental Protocol: Synthesis of 6-(Bromomethyl)-1H-indazole[1]
To a solution of 6-(hydroxymethyl)-1H-indazole in acetic acid, 33% hydrogen bromide in acetic acid is added. The reaction mixture is heated at 120°C for one hour under a nitrogen atmosphere. After cooling, the product is isolated to yield 6-(bromomethyl)-1H-indazole. This method has been reported to provide the desired product in 89% yield[1].
It is important to note that the indazole nitrogen (N1 or N2) can also undergo alkylation, which represents a competing reaction pathway. The regioselectivity of N-alkylation is influenced by factors such as the choice of base, solvent, and the presence of substituents on the indazole ring. For reactions targeting the bromomethyl group, protection of the indazole nitrogen may be a necessary strategic consideration.
Reactivity of the Bromomethyl Group: A Hub for Nucleophilic Substitution
The bromomethyl group attached to the indazole ring behaves as a reactive electrophile, readily undergoing nucleophilic substitution reactions. This reactivity is analogous to that of benzylic bromides, where the adjacent aromatic ring system stabilizes the transition state of the reaction. This susceptibility to nucleophilic attack allows for the introduction of a wide array of functional groups, paving the way for the synthesis of diverse indazole derivatives.
The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the carbon atom of the bromomethyl group from the backside, leading to the simultaneous displacement of the bromide leaving group.
Reactions with Various Nucleophiles
A diverse range of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. The following table summarizes the outcomes of nucleophilic substitution reactions on bromomethyl indazoles with different nucleophiles.
| Nucleophile (Nu⁻) | Reagent Example | Product | Typical Conditions | Yield (%) | Reference |
| Thiolate (RS⁻) | Ethanethiol (EtSH) | Indazole-CH₂-SEt | DBU, THF, reflux, 1h | 70 | [1] |
| Amine (R₂NH) | Phthalimide | Indazole-CH₂-N(CO)₂C₆H₄ | Base (e.g., K₂CO₃), DMF | - | Inferred from Gabriel Synthesis principles[2][3] |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Indazole-CH₂-N₃ | DMF or DMSO | - | General knowledge of azide substitution |
| Cyanide (CN⁻) | Potassium Cyanide (KCN) | Indazole-CH₂-CN | Polar aprotic solvent (e.g., DMSO) | - | General knowledge of cyanide substitution |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOMe) | Indazole-CH₂-OMe | Methanol or THF | - | General knowledge of Williamson ether synthesis |
Note: While specific yields for all nucleophiles with bromomethyl indazoles are not extensively documented in a single source, the provided examples and general principles of SN2 reactions suggest that these transformations are generally efficient.
Experimental Protocols for Nucleophilic Substitution
Protocol 1: Synthesis of 6-[(Ethylthio)methyl]-1H-indazole [1]
To a solution of 6-(bromomethyl)-1H-indazole in tetrahydrofuran (THF), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and ethanethiol (EtSH) are added. The reaction mixture is heated to reflux for one hour under a nitrogen atmosphere. After completion, the product, 6-[(ethylthio)methyl]-1H-indazole, is isolated and purified, with a reported yield of 70%[1].
Protocol 2: General Procedure for Gabriel Synthesis of Primary Amines [2][3]
The Gabriel synthesis offers a classic and effective method for the preparation of primary amines from alkyl halides, thereby avoiding overalkylation. This method can be adapted for bromomethyl indazoles.
Step 1: N-Alkylation of Phthalimide Potassium phthalimide is reacted with the bromomethyl indazole derivative in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction.
Step 2: Hydrazinolysis The resulting N-(indazolylmethyl)phthalimide is then treated with hydrazine hydrate in a protic solvent like ethanol. The mixture is refluxed to cleave the phthalimide group, yielding the desired primary amine and the phthalhydrazide byproduct, which can be removed by filtration.
Factors Influencing Reactivity
The reactivity of the bromomethyl group on the indazole ring is influenced by several factors inherent to the substrate and the reaction conditions.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the indazole ring can modulate the electrophilicity of the benzylic carbon. Electron-withdrawing groups can enhance the partial positive charge on the carbon, potentially increasing its reactivity towards nucleophiles.
-
Steric Hindrance: As with all SN2 reactions, steric bulk around the reaction center can hinder the backside attack of the nucleophile, thereby slowing down the reaction rate. The position of the bromomethyl group on the indazole ring and the presence of nearby bulky substituents can have a significant impact on reactivity.
-
N-Protection: The presence of a substituent on one of the indazole nitrogens can influence the electronic properties of the ring and may also introduce steric effects. Protecting the indazole nitrogen can prevent competing N-alkylation reactions and may be necessary to achieve the desired substitution on the bromomethyl group.
Conclusion
The bromomethyl group on the indazole ring is a valuable and reactive functional group that serves as a versatile anchor point for the introduction of a wide range of molecular fragments. Through well-established nucleophilic substitution reactions, researchers and drug development professionals can readily access a diverse array of indazole derivatives. A thorough understanding of the synthesis of bromomethyl indazoles, the factors influencing their reactivity, and the application of appropriate experimental protocols is paramount for the successful design and synthesis of novel indazole-based therapeutic agents. The continued exploration of the reactivity of this key intermediate will undoubtedly fuel further innovation in the field of medicinal chemistry.
References
5-(Bromomethyl)-1H-indazole: A Versatile Synthon for Modern Organic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] As a bioisostere of indole, it plays a critical role in the design of molecules targeting a wide array of biological pathways.[1][3] Among the various functionalized indazoles, 5-(bromomethyl)-1H-indazole emerges as a highly valuable and versatile synthon. Its reactive bromomethyl group provides a key electrophilic handle for introducing the indazole-5-methyl moiety into diverse molecular frameworks, making it an indispensable building block in the synthesis of novel therapeutic agents, particularly kinase inhibitors.[4][5]
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols, tabulated data, and workflow diagrams to support its practical application in the laboratory.
Synthesis and Physicochemical Properties
The synthesis of this compound can be effectively achieved through the deacylation of a suitable precursor. One established method involves the treatment of 5-(acetoxymethyl)-1-acetyl-1H-indazole with hydrobromic acid, which simultaneously cleaves the acetyl protecting group and converts the acetoxymethyl group into the desired bromomethyl functionality.[6] The isolation of the product as its hydrobromide salt is crucial to prevent potential polymerization.[6]
A general workflow for this synthetic approach is outlined below.
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized in the tables below. Spectroscopic data is predicted based on the analysis of structurally similar indazole derivatives.[7][8]
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Appearance | Off-white to light brown solid (predicted) |
| CAS Number | 175278-01-2 |
Table 2: Predicted Spectroscopic Data
| ¹H NMR (DMSO-d₆, 400 MHz) | ||
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~13.10 | br s | N-H |
| ~8.15 | s | H-3 |
| ~7.60 | s | H-4 |
| ~7.50 | d | H-7 |
| ~7.25 | d | H-6 |
| ~4.80 | s | -CH₂Br |
| ¹³C NMR (DMSO-d₆, 100 MHz) | ||
| Chemical Shift (δ, ppm) | Assignment | |
| ~140.5 | C-7a | |
| ~134.0 | C-3 | |
| ~128.0 | C-5 | |
| ~125.5 | C-6 | |
| ~121.0 | C-4 | |
| ~118.0 | C-3a | |
| ~110.0 | C-7 | |
| ~34.0 | -CH₂Br | |
| IR Spectroscopy | ||
| Wavenumber (cm⁻¹) | Assignment | |
| 3100-3000 | N-H stretch | |
| 1620 | C=C stretch (aromatic) | |
| 1500 | C=N stretch | |
| 1220 | C-N stretch | |
| 650 | C-Br stretch | |
| Mass Spectrometry (ESI-MS) | ||
| m/z | Assignment | |
| 211.0, 213.0 | [M+H]⁺ (characteristic bromine isotope pattern) |
Experimental Protocols
Protocol 1: Synthesis of this compound[6]
Materials:
-
5-(Acetoxymethyl)-1-acetyl-1H-indazole
-
48% aqueous hydrobromic acid (HBr)
-
Ice-water bath
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Cold water
Procedure:
-
Charge a round-bottom flask with 5-(acetoxymethyl)-1-acetyl-1H-indazole (1.0 equiv).
-
Add 48% aqueous hydrobromic acid.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture in an ice-water bath to facilitate precipitation.
-
Add cold water to the residue with stirring to ensure complete precipitation of the product salt.
-
Isolate the product by filtration, washing the solid with a small amount of cold water.
-
Dry the resulting solid under vacuum to yield this compound as its hydrobromide salt. The reported yield for this deacylation is typically high (e.g., 92%).[6]
Note: Isolation as the hydrobromide salt is critical to suppress polymerization.[6]
Protocol 2: General Procedure for N-Alkylation using this compound
This protocol describes a general method for using this compound to alkylate a nucleophilic nitrogen atom, a common step in the synthesis of bioactive molecules.
Materials:
-
Nitrogen-containing nucleophile (e.g., amine, heterocycle) (1.0 equiv)
-
This compound (1.0-1.2 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.2-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, THF, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry flask under an inert atmosphere, add the nitrogen-containing nucleophile (1.0 equiv) and the anhydrous solvent.
-
Add the base (e.g., K₂CO₃, 1.5 equiv) to the solution or suspension.
-
Stir the mixture for 15-30 minutes at room temperature.
-
Add a solution of this compound (1.1 equiv) in the same anhydrous solvent dropwise.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Applications in Organic Synthesis
This compound is a potent electrophile due to the electron-withdrawing nature of the indazole ring and the lability of the bromide leaving group. Its primary application is in substitution reactions to form new carbon-heteroatom or carbon-carbon bonds.
Caption: Reactivity of this compound with nucleophiles.
Application in Kinase Inhibitor Synthesis
The indazole scaffold is a cornerstone in the development of protein kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[5][9][10] Kinases like Apoptosis signal-regulating kinase 1 (ASK1) and c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cellular responses to stress, inflammation, and apoptosis.[9][11] Dysregulation of this pathway is implicated in numerous diseases.
This compound serves as a key building block for synthesizing inhibitors that target these kinases. The indazole moiety often acts as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.[12][13]
Caption: Inhibition of the ASK1-JNK signaling pathway by an indazole drug.
The synthesis of such an inhibitor might involve coupling this compound with a core heterocyclic structure bearing a nucleophilic site, thereby installing the crucial indazole-5-methyl group required for biological activity. This strategic use of this compound accelerates the discovery of potent and selective kinase inhibitors for therapeutic intervention.[9][11]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. chemimpex.com [chemimpex.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caribjscitech.com [caribjscitech.com]
The Synthesis and Strategic Application of 5-(Bromomethyl)-1H-indazole in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-1H-indazole is a pivotal heterocyclic building block in the field of medicinal chemistry. While the indazole scaffold itself was first described by Emil Fischer, the specific discovery of the 5-(bromomethyl) derivative is less formally documented, likely emerging from the broader exploration of functionalized indazoles as valuable intermediates. Its significance lies in the reactive bromomethyl group at the 5-position, which serves as a versatile handle for introducing a wide array of functionalities, enabling the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical application of this compound, with a focus on its crucial role in the development of targeted therapeutics, particularly protein kinase inhibitors. Indazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including antitumor, anti-inflammatory, and antibacterial properties.[1][2]
History and Key Applications in Drug Discovery
The development of synthetic routes to functionalized indazoles has been driven by their utility in pharmaceutical research. The indazole nucleus is considered a "privileged scaffold," meaning it is a structural motif that is capable of binding to multiple biological targets.[3] Specifically, the 1H-indazole core is a bioisostere of purine, allowing it to act as a competitive inhibitor at the ATP-binding site of kinases.[3]
The introduction of a bromomethyl group at the 5-position provides a key electrophilic site for facile reaction with various nucleophiles. This reactivity has been extensively exploited in the synthesis of libraries of compounds for high-throughput screening. A significant application of this compound is in the synthesis of kinase inhibitors.[4] Numerous kinase inhibitors are based on the indazole scaffold, and this intermediate is instrumental in creating derivatives that can target specific kinases involved in cancer signaling pathways.[4]
While a definitive first synthesis of this compound is not prominently cited in the literature, its preparation can be inferred from established synthetic methodologies for related compounds. An efficient synthesis of a protected form, 5-(bromomethyl)-1-THP-indazole, was reported in 1997, indicating that the parent compound was likely accessible prior to this.[5] The historical development of this compound is intrinsically linked to the rise of targeted cancer therapies and the demand for versatile chemical building blocks.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available substituted toluene. A common route involves the formation of the indazole ring followed by functionalization of the methyl group.
Experimental Protocols
Method 1: Synthesis from 5-Methyl-1H-indazole
This method involves the radical bromination of 5-methyl-1H-indazole.
-
Step 1: Synthesis of 5-Methyl-1H-indazole A common precursor, 5-methyl-1H-indazole, can be synthesized from 2-amino-5-methylbenzonitrile via diazotization followed by cyclization.
-
Step 2: Bromination of 5-Methyl-1H-indazole To a solution of 5-methyl-1H-indazole in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (NBS) is added along with a radical initiator like benzoyl peroxide. The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC). The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield this compound.
Method 2: From 5-(Hydroxymethyl)-1H-indazole
This route involves the conversion of a hydroxyl group to a bromide.
-
Step 1: Synthesis of 5-(Hydroxymethyl)-1H-indazole 5-(Hydroxymethyl)-1H-indazole can be prepared by the reduction of 1H-indazole-5-carbaldehyde or 1H-indazole-5-carboxylic acid methyl ester with a reducing agent like sodium borohydride or lithium aluminum hydride.
-
Step 2: Bromination of 5-(Hydroxymethyl)-1H-indazole 5-(Hydroxymethyl)-1H-indazole is treated with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). For example, the alcohol is dissolved in a dry, aprotic solvent like diethyl ether and cooled in an ice bath. PBr₃ is added dropwise, and the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give this compound.
Method 3: Efficient Synthesis of N-Protected this compound
A reported efficient synthesis focuses on a protected form, which can be deprotected as needed.[5]
-
Step 1: Protection of 5-Methyl-1H-indazole 5-Methyl-1H-indazole is reacted with dihydropyran in the presence of an acid catalyst to yield 5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (5-methyl-1-THP-indazole).
-
Step 2: Bromination of 5-Methyl-1-THP-indazole The protected indazole is then subjected to radical bromination using N-bromosuccinimide and a radical initiator in a suitable solvent.
-
Step 3: Deprotection (if required) The THP protecting group can be removed under acidic conditions to yield the free this compound.
Quantitative Data
| Compound | Starting Material | Reagents | Yield (%) | Purity (%) | Reference |
| 5-Bromo-1H-indazole | 5-Bromo-2-fluorobenzaldehyde | Hydrazine | ~54% | >95% (after chromatography) | [6] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | 5-Bromo-1H-indazole-3-carboxylic acid | Methanol, H₂SO₄ | Not specified | Not specified | [7] |
| 5,6-Dihydroxy-1H-indazole | 3,4-dimethoxybenzaldehyde | Bromine, Hydrazine, BBr₃ | Multi-step | Not specified | [8] |
Note: Specific yield and purity data for the direct synthesis of this compound are not consistently reported across the literature, as it is often synthesized and used in situ or as a crude intermediate. The data for related bromo-indazoles are provided for context.
Spectroscopic Data
Characterization data for indazole derivatives are crucial for confirming their structure.
| Compound | 1H NMR (δ ppm, Solvent) | 13C NMR (δ ppm, Solvent) | Mass Spec (m/z) |
| 1-(4-Methoxyphenyl)-3-phenyl-1H-indazole | 8.09 (d, J = 8.2 Hz, 1H), 8.07–8.01 (m, 2H), 7.72–7.63 (m, 3H), 7.59–7.50 (m, 2H), 7.49–7.40 (m, 2H), 7.34–7.27 (m, 1H), 7.12–7.03 (m, 2H), 3.90 (s, 3H) (CDCl₃) | 158.5, 145.5, 140.6, 133.4, 133.2, 128.8, 128.2, 127.7, 126.9, 124.8, 122.7, 121.7, 121.5, 114.6, 110.5, 55.6 (CDCl₃) | [M]⁺ 300.1263 |
| Methyl 5,6-dimethoxyl-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | 7.61 (s, 1H), 7.58 (d, J = 8.9 Hz, 2H), 7.06 (d, J = 9.0 Hz, 2H), 6.91 (s, 1H), 4.03 (s, 3H), 4.01 (s, 3H). 3.91 (s, 3H), 3.88 (s, 3H) (CDCl₃) | 163.6, 159.4, 151.4, 148.3, 136.2, 135.4, 132.3, 125.6, 118.1, 114.7, 100.8, 91.7, 56.3, 56.2, 55.6, 52.1, 50.8 (CDCl₃) | [M]⁺ 342.1216 |
Note: The provided spectroscopic data are for representative indazole derivatives to illustrate typical chemical shifts and fragmentation patterns.[9] Specific data for this compound should be obtained from experimental analysis.
Signaling Pathways and Experimental Workflows
While specific signaling pathway diagrams directly featuring this compound are not commonly published, its primary role is as an intermediate in the synthesis of kinase inhibitors that target various signaling pathways implicated in cancer.[4] The following diagram illustrates a generalized workflow for the synthesis of this compound and its application in the development of a generic kinase inhibitor.
Caption: Synthetic workflow for this compound and its use in kinase inhibitors.
This workflow demonstrates the synthesis of the target compound from 5-methyl-1H-indazole, followed by its reaction with a nucleophile to generate a potential kinase inhibitor. This new chemical entity would then undergo biological evaluation, starting with in vitro kinase assays to determine its potency and selectivity, followed by cell-based assays to assess its effect on cancer cell proliferation.
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its discovery and development are closely tied to the expansion of the chemical toolbox for drug discovery, particularly in the area of oncology. The reactive bromomethyl group allows for the efficient synthesis of a wide range of indazole derivatives, which have been successfully developed into potent kinase inhibitors and other therapeutic agents. The synthetic routes and applications outlined in this guide underscore the continued importance of this compound for researchers and scientists working to develop the next generation of targeted therapies.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 7. METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Detailed Synthesis Protocol for 5-(bromomethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-(bromomethyl)-1H-indazole, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the reduction of a commercially available starting material, methyl 1H-indazole-5-carboxylate, to the intermediate 5-(hydroxymethyl)-1H-indazole. This intermediate is then converted to the final product via a bromination reaction.
Overall Synthesis Workflow
The synthetic pathway involves two key transformations: the reduction of an ester to a primary alcohol, followed by the substitution of the hydroxyl group with bromine.
Caption: Synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 5-(hydroxymethyl)-1H-indazole
This procedure details the reduction of methyl 1H-indazole-5-carboxylate to 5-(hydroxymethyl)-1H-indazole using lithium aluminum hydride (LiAlH₄).
Materials:
-
Methyl 1H-indazole-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of methyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) for every x grams of LiAlH₄ used. Alternatively, the mixture can be quenched by the addition of a saturated aqueous solution of sodium potassium tartrate.
-
The resulting mixture is stirred vigorously for 30 minutes until a granular precipitate is formed.
-
The solid is removed by filtration and washed with THF and ethyl acetate.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 5-(hydroxymethyl)-1H-indazole.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Step 2: Synthesis of this compound
This protocol describes the conversion of 5-(hydroxymethyl)-1H-indazole to this compound using a carbon tetrabromide and triphenylphosphine, a variation of the Appel reaction. An alternative procedure using hydrobromic acid is also presented.
Method A: Using Carbon Tetrabromide and Triphenylphosphine
Materials:
-
5-(hydroxymethyl)-1H-indazole
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-(hydroxymethyl)-1H-indazole (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous DCM at 0 °C, triphenylphosphine (1.5 eq) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until completion as monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give this compound.
Method B: Using Hydrobromic Acid
This alternative method utilizes hydrobromic acid for the conversion.[1]
Materials:
-
5-(acetoxymethyl)-1-acetyl-1H-indazole (as a precursor to the hydroxymethyl intermediate in situ or a related protected form)
-
48% aqueous hydrobromic acid (HBr)
Procedure:
-
Treatment of 5-(acetoxymethyl)-1-acetyl-1H-indazole with 48% aqueous hydrobromic acid can effect deacylation and bromination to yield this compound.[1]
-
It is noted that isolation as the hydrobromide salt is crucial to prevent polymerization.[1]
Data Summary
The following table summarizes typical yields for the synthesis of this compound and its precursors.
| Step | Starting Material | Product | Reagents | Typical Yield | Reference |
| 1 | Methyl 1H-indazole-5-carboxylate | 5-(Hydroxymethyl)-1H-indazole | LiAlH₄, THF | High | General Reduction |
| 2A | 5-(Hydroxymethyl)-1H-indazole | This compound | CBr₄, PPh₃, DCM | Good to High | Appel Reaction |
| 2B | 5-(Acetoxymethyl)-1-acetyl-1H-indazole | This compound HBr salt | 48% aq HBr | 92% | [1] |
Logical Relationships in Synthesis
The synthesis of this compound is a sequential process where the successful formation of the intermediate alcohol is critical for the final bromination step. The choice of bromination method may depend on the stability of the unprotected indazole and the desired final salt form.
Caption: Key transformations in the synthesis of this compound.
References
Application Notes and Protocols for N-Alkylation of Indazoles Using 5-(Bromomethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the indazole nucleus, particularly through N-alkylation, is a critical step in the synthesis of diverse compound libraries for drug discovery. This document provides detailed application notes and experimental protocols for the N-alkylation of indazoles using 5-(bromomethyl)-1H-indazole as the alkylating agent. This specific reaction leads to the formation of bis(indazolyl)methane derivatives, which are of significant interest as potential bidentate ligands in coordination chemistry and as scaffolds in pharmaceutical research.
A primary challenge in the N-alkylation of indazoles is the control of regioselectivity. The indazole ring possesses two nucleophilic nitrogen atoms (N-1 and N-2), and alkylation can occur at either position, often resulting in a mixture of N-1 and N-2 isomers. The final product distribution is highly dependent on several factors, including the choice of base, solvent, reaction temperature, and the electronic and steric properties of substituents on the indazole ring. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, a principle that can be exploited to favor the formation of N-1 alkylated products under conditions that permit equilibration.[1]
Factors Influencing Regioselectivity
The regiochemical outcome of the N-alkylation of indazoles is a delicate interplay of kinetic and thermodynamic factors.
-
Base and Solvent System: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) generally favors the formation of the N-1 alkylated product.[1][2] This is often attributed to the formation of a sodium-indazole complex that directs the alkylating agent to the N-1 position. Conversely, conditions employing weaker bases like potassium carbonate (K₂CO₃) in solvents like dimethylformamide (DMF) can lead to mixtures of N-1 and N-2 isomers.
-
Steric Hindrance: Substituents at the C-7 position of the indazole ring can sterically encumber the N-1 position, thereby directing alkylation to the less hindered N-2 position.
-
Electronic Effects: Electron-withdrawing substituents on the indazole ring can influence the nucleophilicity of the nitrogen atoms and thus the regioselectivity of the alkylation.
When using this compound as the alkylating agent, the reaction will produce a mixture of three possible bis(indazolyl)methane isomers: 1,1'-, 1,2'-, and 2,2'-isomers. The separation of these isomers can be challenging and typically requires careful column chromatography.
Experimental Protocols
The following protocols provide methodologies for the N-alkylation of a generic substituted indazole with this compound, with conditions optimized for either N-1 or N-2 selectivity based on established principles of indazole chemistry.
Protocol 1: General Procedure for N-Alkylation (Yielding a Mixture of Isomers)
This protocol employs standard conditions that are likely to produce a mixture of N-1 and N-2 alkylated products, which may be suitable for screening purposes or if the desired isomer is readily separable.
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
This compound (1.05 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of the substituted 1H-indazole in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomeric products.
Protocol 2: Selective Synthesis of the N-1 Alkylated Isomer
This protocol is designed to favor the thermodynamically more stable N-1 alkylated product by using a strong base in a non-polar solvent.
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
This compound (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the substituted 1H-indazole in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of this compound in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the N-alkylation of indazoles under different reaction conditions. The data is illustrative and based on typical outcomes reported in the literature for similar reactions.
Table 1: N-Alkylation of 1H-Indazole with an Alkyl Bromide
| Entry | Base | Solvent | Temperature (°C) | Time (h) | N-1 Isomer Yield (%) | N-2 Isomer Yield (%) |
| 1 | K₂CO₃ | DMF | 25 | 12 | 45 | 35 |
| 2 | Cs₂CO₃ | DMF | 25 | 12 | 50 | 30 |
| 3 | NaH | THF | 25 | 12 | 85 | <5 |
| 4 | NaH | DMF | 25 | 12 | 60 | 20 |
Table 2: Regioselectivity in the N-Alkylation of Substituted Indazoles with an Alkyl Bromide using NaH in THF
| Entry | Indazole Substituent | N-1:N-2 Ratio | Combined Yield (%) |
| 1 | 3-CO₂Me | >99:1 | 89 |
| 2 | 5-NO₂ | >99:1 | 92 |
| 3 | 7-NO₂ | 4:96 | 85 |
| 4 | 7-CO₂Me | 2:98 | 88 |
Visualizations
Reaction Pathway for the Formation of Bis(indazolyl)methane Isomers
Caption: Reaction scheme for the formation of bis(indazolyl)methane isomers.
Experimental Workflow for N-Alkylation of Indazoles
Caption: General experimental workflow for the N-alkylation of indazoles.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 5-(bromomethyl)-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, featured in a variety of pharmacologically active compounds. The functionalization of the indazole ring is a key strategy in the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application to indazole derivatives opens up a vast chemical space for drug discovery. This document provides detailed application notes and protocols for the Suzuki coupling reaction of 5-(bromomethyl)-1H-indazole derivatives with various arylboronic acids. The methodologies described herein are based on established procedures for the Suzuki coupling of benzylic and heteroarylmethyl bromides.
The Suzuki coupling of this compound allows for the introduction of a wide range of aryl and heteroaryl groups at the 5-position of the indazole core, leading to the synthesis of 5-arylmethyl-1H-indazole derivatives. These products are valuable building blocks for the synthesis of complex molecules with potential biological activity.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. In the context of this compound, the C(sp³)-Br bond of the bromomethyl group undergoes oxidative addition to a Pd(0) catalyst.
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition"]; PdII_complex [label="[R-CH2-Pd(II)L2-Br]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation"]; Boronate [label="ArB(OH)3⁻", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base (e.g., K2CO3)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArPdII_complex [label="[R-CH2-Pd(II)L2-Ar]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination"]; Product [label="R-CH2-Ar\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Halide [label="R-CH2-Br\n(this compound)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoronicAcid [label="ArB(OH)2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [style=invis]; Halide -> OxAdd [dir=none]; OxAdd -> PdII_complex; PdII_complex -> Transmetalation; Boronate -> Transmetalation; Base -> BoronicAcid [label="Activation"]; BoronicAcid -> Boronate [style=dashed]; Transmetalation -> ArPdII_complex; ArPdII_complex -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Recommended Reaction Conditions
The successful Suzuki coupling of this compound derivatives is highly dependent on the choice of catalyst, ligand, base, and solvent. Based on protocols for analogous benzylic and heteroarylmethyl bromides, the following conditions are recommended as a starting point for optimization.
Table 1: Recommended Reagents and Conditions for Suzuki Coupling of this compound
| Parameter | Recommended | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂ | 1-5 mol% loading is typical. |
| Ligand | JohnPhos, PPh₃, dppf | Ligand-to-metal ratio of 1:1 to 2:1. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents are generally used. |
| Boron Reagent | Arylboronic acid | 1.1-1.5 equivalents. |
| Solvent | DMF, THF/H₂O (10:1), Dioxane | Anhydrous solvents under inert atmosphere are crucial. |
| Temperature | 80-120 °C | Reaction progress should be monitored. |
| Reaction Time | 2-24 hours | Varies with substrate and conditions. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation. |
Experimental Protocols
The following protocols are generalized procedures for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Protocol 1: General Procedure using Pd(OAc)₂ and JohnPhos
This protocol is adapted from methodologies developed for the microwave-assisted Suzuki-Miyaura cross-coupling of benzylic bromides.[1]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
JohnPhos (0.10 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Microwave reaction vial
Procedure:
-
To a dry microwave reaction vial, add this compound, the arylboronic acid, K₂CO₃, Pd(OAc)₂, and JohnPhos.
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Place the vial in a microwave reactor and heat to 140 °C for 20-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(arylmethyl)-1H-indazole.
Protocol 2: General Procedure using PdCl₂(dppf)·CH₂Cl₂
This protocol is based on conditions reported for the Suzuki-Miyaura cross-coupling of benzyl halides with potassium aryltrifluoroborates, adapted for arylboronic acids.[2]
Materials:
-
This compound (0.5 mmol)
-
Arylboronic acid (0.75 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (0.01 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
Tetrahydrofuran (THF) (4.5 mL)
-
Water (0.5 mL)
-
Sealed tube
Procedure:
-
To a dry sealed tube, add this compound, the arylboronic acid, Cs₂CO₃, and PdCl₂(dppf)·CH₂Cl₂.
-
Seal the tube and purge with an inert gas (Argon or Nitrogen).
-
Add THF and water via syringe.
-
Heat the reaction mixture to 80 °C in an oil bath for 12-24 hours, with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(arylmethyl)-1H-indazole.
Experimental Workflow
The following diagram outlines the general workflow for setting up and performing the Suzuki coupling reaction.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Combine Reactants:\n- this compound\n- Arylboronic acid\n- Base"]; atmosphere [label="Establish Inert Atmosphere\n(Argon or Nitrogen)"]; catalyst [label="Add Pd Catalyst and Ligand"]; solvent [label="Add Anhydrous Solvent"]; reaction [label="Heat and Stir Reaction Mixture"]; monitor [label="Monitor Progress\n(TLC or LC-MS)"]; workup [label="Aqueous Workup and Extraction"]; purification [label="Purification by\nColumn Chromatography"]; product [label="Characterize Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reagents; reagents -> atmosphere; atmosphere -> catalyst; catalyst -> solvent; solvent -> reaction; reaction -> monitor; monitor -> reaction [label="Continue if incomplete"]; monitor -> workup [label="If complete"]; workup -> purification; purification -> product; product -> end; } Caption: General experimental workflow for Suzuki coupling reactions.
Data Presentation
The following table summarizes representative yields for Suzuki coupling reactions of various benzylic and heteroarylmethyl bromides with arylboronic acids, which can serve as a reference for expected outcomes with this compound derivatives.
Table 2: Representative Yields of Suzuki Coupling Reactions with Benzylic and Heteroarylmethyl Bromides
| Entry | Benzylic/Heteroarylmethyl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Benzyl bromide | Phenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 23 | 95 | [2] |
| 2 | 4-Methoxybenzyl bromide | Phenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 23 | 92 | [2] |
| 3 | 5-(Bromomethyl)isoxazole | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 | 0.33 | 85 | [1] |
| 4 | 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 76 | [3] |
| 5 | Benzyl bromide | 4-Tolylboronic acid | PdCl₂ (1.69) | - | K₂CO₃ | Acetone/H₂O | RT | 2 | 94 | |
| 6 | 4-Chlorobenzyl bromide | Phenylboronic acid | PdCl₂ (1.69) | - | K₂CO₃ | Acetone/H₂O | RT | 2.5 | 92 |
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the temperature or reaction time may also improve the yield. The purity of the reagents, especially the solvent and the boronic acid, is critical.
-
Homocoupling: The formation of biaryl (from the boronic acid) or bibenzyl (from the bromide) side products can occur. This can sometimes be minimized by adjusting the reaction conditions, such as using a different base or catalyst system.
-
Protodeboronation: Arylboronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at higher temperatures or in the presence of water. Using anhydrous solvents and an inert atmosphere can help to mitigate this side reaction.
-
N-Arylation: While less common under these conditions, the possibility of N-arylation of the indazole ring should be considered, especially if unprotected. Protecting the indazole nitrogen (e.g., with a BOC or SEM group) can prevent this side reaction.
-
Reactivity of the Bromomethyl Group: The C(sp³)-Br bond in this compound is generally more reactive than an aryl C(sp²)-Br bond in Suzuki couplings. This allows for selective coupling at the bromomethyl position if other bromo substituents are present on the aromatic part of the molecule.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-arylmethyl-1H-indazole derivatives from this compound. The protocols and data provided in this document offer a comprehensive guide for researchers to successfully apply this methodology. Careful optimization of the reaction conditions is key to achieving high yields and purity of the desired products, which are valuable intermediates in the discovery and development of new pharmaceuticals.
References
Application Notes and Protocols: The Use of 5-(Bromomethyl)-1H-indazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-1H-indazole is a pivotal building block in medicinal chemistry, prized for its reactive bromomethyl group that facilitates the synthesis of a diverse array of indazole derivatives. The indazole scaffold is a privileged structure in drug discovery, known for its ability to mimic the purine core of ATP and interact with the ATP-binding pockets of various protein kinases.[1] This versatile intermediate is instrumental in the development of potent and selective inhibitors targeting key enzymes implicated in oncogenesis and other disease pathways, particularly protein kinases and Poly(ADP-ribose) polymerase (PARP).[1] Its application has led to the discovery of clinical candidates and approved drugs for cancer therapy.
Key Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of anti-cancer agents.[1] The reactive bromomethyl group at the 5-position of the indazole ring serves as a handle for introducing various substituents, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
Inhibitors of Polo-like Kinase 4 (PLK4)
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication and mitosis.[2][3] Its overexpression is observed in several cancers, making it an attractive target for cancer therapy.[2][3] Indazole-based compounds have been developed as potent PLK4 inhibitors. For instance, CFI-400945 is a highly potent and selective PLK4 inhibitor that has advanced to clinical trials for the treatment of various cancers, including breast and colon cancer.[4]
Inhibitors of Poly(ADP-ribose) Polymerase (PARP)
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are essential for the repair of single-strand DNA breaks.[5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[6] The indazole scaffold is a key component of the FDA-approved PARP inhibitor Niraparib, which is used for the treatment of ovarian, fallopian tube, and peritoneal cancers.[4]
Quantitative Data: Inhibitory Potency of Indazole-Based Inhibitors
The following tables summarize the in vitro inhibitory activities (IC50 values) of representative indazole-based inhibitors against their target kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Indazole-Based Compounds
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| CFI-400945 | PLK4 | < 1 | [4] |
| Compound 82a | Pim-1 | 0.4 | [4] |
| Pim-2 | 1.1 | [4] | |
| Pim-3 | 0.4 | [4] | |
| Compound 127 (Entrectinib) | ALK | 12 | [4] |
| Niraparib | PARP-1 | 3.8 | |
| PARP-2 | 2.1 |
Table 2: Anti-proliferative Activity of Indazole-Based Compounds in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| CFI-400945 | HCT116 | Colon Cancer | - | [4] |
| Compound 82a | KMS-12 BM | Multiple Myeloma | 1.4 | [4] |
| Compound C05 | IMR-32 | Neuroblastoma | 0.948 | [7] |
| MCF-7 | Breast Cancer | 0.979 | [7] | |
| H460 | Lung Cancer | 1.679 | [7] | |
| Niraparib | MDA-MB-436 | Breast Cancer (BRCA1 mutant) | 3.2 | [8] |
| HCC1937 | Breast Cancer (BRCA1 mutant) | 11 | [8] | |
| MDA-MB-231 | Breast Cancer (BRCA wild-type) | ≤ 20 | [8] | |
| MDA-MB-468 | Breast Cancer (BRCA wild-type) | < 10 | [8] |
Experimental Protocols
Protocol 1: Synthesis of a 1-substituted-5-(aminomethyl)-1H-indazole derivative from this compound
This protocol describes a general two-step procedure for the synthesis of a potential kinase inhibitor intermediate, involving N-alkylation of the indazole core followed by nucleophilic substitution of the bromine atom.
Step 1: N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to yield the N-alkylated product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Nucleophilic Substitution with a Piperidine Derivative
-
Dissolve the N-alkylated this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add the desired piperidine derivative (e.g., piperidine, 1.2 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at 60-80 °C for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method for determining the IC50 value of a test compound against a target kinase.
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, a suitable substrate, and ATP in a kinase buffer.
-
Add the serially diluted test compound to the wells. Include positive (DMSO vehicle) and negative (no enzyme) controls.
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Terminate the kinase reaction and deplete the remaining ATP by adding a commercially available ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add a Kinase Detection Reagent to convert the ADP generated to ATP, which then produces a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Normalize the data to the controls and plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software to calculate the IC50 value.[9]
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the anti-proliferative activity of a compound on cancer cell lines.
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (typically in a logarithmic series) and a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[10]
Visualizations
Signaling Pathway Diagrams
Caption: PARP Signaling and Inhibition by Indazole Derivatives.
Caption: PLK4 Signaling and Inhibition by Indazole Derivatives.
Experimental Workflow Diagram
Caption: Workflow for Synthesis and Evaluation of Inhibitors.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Preparation of 5-(Bromomethyl)-1H-indazole Derivatives for High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad biological activities and its presence in numerous clinically approved drugs.[1] As a bioisostere of purine, the 1H-indazole core is particularly adept at interacting with the ATP-binding pocket of protein kinases, making it an excellent starting point for the design of competitive inhibitors.[2] Derivatives of indazole have shown significant potential in oncology, neurology, and inflammatory diseases.[3][4][5]
This document provides detailed protocols for the synthesis of a key intermediate, 5-(bromomethyl)-1H-indazole, and its subsequent derivatization to generate a library of compounds for screening. The 5-(bromomethyl) group serves as a versatile electrophilic handle, ideal for reaction with various nucleophiles to explore the chemical space around the indazole core. Additionally, protocols for primary biochemical and cell-based screening assays are provided to evaluate the biological activity of the synthesized derivatives, particularly as potential kinase inhibitors.
Section 1: Synthesis of the this compound Intermediate
The preparation of this compound is typically achieved through a two-step process: synthesis of the 5-methyl-1H-indazole precursor followed by a selective free-radical bromination at the benzylic position.
Protocol 1.1: Synthesis of 5-Methyl-1H-indazole
This procedure is adapted from established methods for indazole synthesis, which often involve the cyclization of substituted anilines.[6][7] A common route involves the diazotization of a substituted o-toluidine followed by intramolecular cyclization.
Materials and Reagents:
-
4-Bromo-2-methylaniline or a similar precursor
-
Sodium nitrite (NaNO₂)
-
Acetic acid or Hydrochloric acid
-
Reducing agent (e.g., sodium sulfite)
-
Appropriate organic solvents (e.g., ethanol, toluene)
-
Palladium on carbon (Pd/C) for debromination/hydrogenolysis (if starting from a bromo-precursor)
-
Hydrogen gas source
Procedure (Conceptual Outline):
-
Diazotization: Dissolve the substituted o-toluidine precursor (e.g., 2-methyl-4-nitroaniline) in an acidic medium (e.g., aqueous HCl). Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes.
-
Cyclization/Reduction: Slowly add the diazonium salt solution to a cold, stirred solution of a reducing agent (e.g., sodium sulfite) to facilitate cyclization and reduction, yielding the indazole ring.
-
Work-up: Neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 5-methyl-1H-indazole.
Protocol 1.2: Benzylic Bromination to Yield this compound
This protocol uses N-Bromosuccinimide (NBS) for the selective bromination of the benzylic methyl group. This reaction proceeds via a free-radical mechanism and is typically initiated by light or a radical initiator like AIBN.[8][9]
Materials and Reagents:
-
5-Methyl-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Filtration setup
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-methyl-1H-indazole (1.0 eq) in CCl₄.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp (or rely on thermal initiation with AIBN) for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter off the solid and wash it with a small amount of cold CCl₄.
-
Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be purified by recrystallization or flash column chromatography on silica gel.
Section 2: Preparation of a Screening Library
The electrophilic this compound intermediate is an ideal substrate for generating a diverse library of derivatives through nucleophilic substitution reactions. This allows for the rapid exploration of structure-activity relationships (SAR).
Protocol 2.1: General Procedure for N-Alkylation of Amines
This protocol describes the reaction of this compound with a primary or secondary amine to form a new C-N bond.
Materials and Reagents:
-
This compound
-
A diverse set of primary and secondary amines (1.2 eq)
-
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), 2.0 eq)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: To a solution of the selected amine (1.2 eq) and base (2.0 eq) in anhydrous DMF, add a solution of this compound (1.0 eq) in DMF dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor completion by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify each derivative using flash column chromatography or preparative HPLC to yield the final products for screening.
Mandatory Visualizations
Caption: General workflow for the synthesis of a this compound derivative library.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an indazole derivative.
Caption: A typical workflow for screening the bioactivity of synthesized indazole derivatives.[10]
Section 3: Protocols for Biological Screening
Once the library of 5-(substituted-methyl)-1H-indazole derivatives is synthesized and purified, the next step is to evaluate their biological activity. Given the prevalence of indazoles as kinase inhibitors, primary screening is often focused on this target class.[11][12]
Protocol 3.1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This assay measures the activity of a purified kinase by quantifying the amount of ADP produced in the enzymatic reaction. A luminescent signal is generated that is proportional to kinase activity.[13]
Materials:
-
Purified kinase enzyme of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (at or near Km concentration)
-
Synthesized indazole derivatives (test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well, white)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in an appropriate buffer (e.g., DMSO) and add them to the assay plate.
-
Kinase Reaction: Prepare a reaction mixture containing the kinase and its substrate in the reaction buffer. Add this mixture to the wells containing the test compounds.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[13]
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[2]
-
Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the reaction into ATP, which is then used by a luciferase/luciferin reaction to generate a stable luminescent signal. Incubate for 30 minutes at room temperature.[2]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3.2: Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the synthesized compounds on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.[4][10]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to attach overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle-only control. Incubate for a specified period (e.g., 48 or 72 hours).[2][10]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) value from the resulting dose-response curve.
Section 4: Data Presentation
Quantitative data from synthesis and screening should be organized for clear interpretation and comparison.
Table 1: Representative Reaction Conditions for Library Synthesis
| Entry | Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Morpholine | K₂CO₃ | ACN | 60 | 12 | 85 |
| 2 | Benzylamine | DIPEA | DMF | RT | 18 | 78 |
| 3 | 4-Methylpiperazine | K₂CO₃ | ACN | 60 | 12 | 81 |
| 4 | Aniline | DIPEA | DMF | RT | 24 | 65 |
Table 2: Representative Biological Screening Data
| Compound ID | Target Kinase | Biochemical IC₅₀ (nM) [a] | Cell Line | Antiproliferative GI₅₀ (µM) [b] |
|---|---|---|---|---|
| IND-001 | Kinase X | 150 | MCF-7 | 1.2 |
| IND-002 | Kinase X | 25 | MCF-7 | 0.3 |
| IND-003 | Kinase Y | 890 | A549 | >10 |
| IND-004 | Kinase Y | 75 | A549 | 0.8 |
| Staurosporine | Pan-Kinase | 5 | MCF-7 | 0.01 |
[a] IC₅₀: Half-maximal inhibitory concentration from biochemical assay. [b] GI₅₀: Half-maximal growth inhibition concentration from cell-based assay.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 9. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution on 5-(bromomethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic substitution on 5-(bromomethyl)-1H-indazole. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules. The protocols outlined below are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties. Functionalization at the 5-position of the indazole ring, particularly through the introduction of a methylene bridge to various nucleophiles, offers a powerful strategy for the generation of diverse chemical libraries for drug discovery. This compound is a reactive electrophile that readily undergoes nucleophilic substitution reactions (S(_N)2) with a variety of nucleophiles, including those based on nitrogen, oxygen, sulfur, and carbon.
General Reaction Scheme
The general transformation involves the displacement of the bromide ion from this compound by a nucleophile. The reaction typically proceeds in the presence of a base in a suitable polar aprotic solvent.
Caption: General reaction scheme for the nucleophilic substitution on this compound.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution on this compound with various nucleophiles. Please note that reaction times and temperatures may require optimization depending on the specific substrate and scale.
| Nucleophile Type | Nucleophile Example | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Nitrogen | Morpholine | 5-(Morpholinomethyl)-1H-indazole | K₂CO₃ | DMF | 25 - 60 | 4 - 12 | 85 - 95 |
| 1H-Indazole | 5-((1H-Indazol-1-yl)methyl)-1H-indazole | NaH | THF | 0 - 25 | 2 - 6 | 80 - 90 | |
| Sodium Azide | 5-(Azidomethyl)-1H-indazole | - | DMF/H₂O | 25 | 2 - 4 | >90 | |
| Oxygen | Phenol | 5-((Phenoxy)methyl)-1H-indazole | K₂CO₃ | Acetonitrile | 80 | 12 - 24 | 75 - 85 |
| Methanol | 5-(Methoxymethyl)-1H-indazole | NaH | THF | 0 - 25 | 2 - 4 | 70 - 80 | |
| Sulfur | Thiophenol | 5-((Phenylthio)methyl)-1H-indazole | K₂CO₃ | DMF | 25 | 2 - 4 | 90 - 98 |
| Ethanethiol | 5-((Ethylthio)methyl)-1H-indazole | DBU | THF | 65 | 1 - 2 | ~70 | |
| Carbon | Diethyl malonate | Diethyl 2-((1H-indazol-5-yl)methyl)malonate | NaOEt | Ethanol | 78 | 4 - 6 | 70 - 80 |
| Potassium Cyanide | 2-(1H-Indazol-5-yl)acetonitrile | KCN | DMSO | 60 | 4 - 8 | 65 - 75 |
Experimental Protocols
Note: this compound can be synthesized from commercially available starting materials. One common method involves the deacylation of 5-(acetoxymethyl)-1-acetyl-1H-indazole with aqueous hydrobromic acid, yielding the hydrobromide salt of the product[1]. The free base can be obtained by neutralization. It is crucial to handle this compound with care as it is a reactive alkylating agent and a potential lachrymator. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of 5-(Morpholinomethyl)-1H-indazole (Nitrogen Nucleophile)
This protocol describes a general procedure for the reaction with a secondary amine.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add morpholine (1.2 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 4-12 hours or gently heat to 60 °C to expedite the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 5-(morpholinomethyl)-1H-indazole.
Protocol 2: Synthesis of 5-((Phenoxy)methyl)-1H-indazole (Oxygen Nucleophile) - Williamson Ether Synthesis
This protocol outlines the formation of an ether linkage using a phenolic nucleophile.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of phenol (1.1 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash chromatography on silica gel to yield 5-((phenoxy)methyl)-1H-indazole.
Protocol 3: Synthesis of 5-((Phenylthio)methyl)-1H-indazole (Sulfur Nucleophile)
This protocol describes the formation of a thioether linkage.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of thiophenol (1.1 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add a solution of this compound (1.0 eq) in DMF to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to give 5-((phenylthio)methyl)-1H-indazole.
Protocol 4: Synthesis of Diethyl 2-((1H-indazol-5-yl)methyl)malonate (Carbon Nucleophile)
This protocol details the formation of a carbon-carbon bond using a malonic ester as the nucleophile.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) solution in ethanol, or sodium metal and absolute ethanol
-
Ethanol, absolute
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 eq) in ethanol under an inert atmosphere, or use a commercially available solution.
-
To the stirred sodium ethoxide solution, add diethyl malonate (1.2 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of this compound (1.0 eq) in ethanol to the enolate solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting oil by vacuum distillation or column chromatography to obtain diethyl 2-((1H-indazol-5-yl)methyl)malonate.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the nucleophilic substitution on this compound.
Caption: A generalized experimental workflow for the synthesis and purification of 5-substituted methyl-1H-indazoles.
References
Protecting Group Strategies for 5-(bromomethyl)-1H-indazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis and functionalization of 5-(bromomethyl)-1H-indazole. The presence of two reactive sites—the indazole nitrogen (N-H) and the benzylic bromide—necessitates a carefully considered protection strategy to achieve selective transformations. This guide focuses on the application of tert-butyloxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM) as orthogonal protecting groups for the indazole nitrogen, ensuring the integrity of the bromomethyl moiety for subsequent derivatization.
Introduction to Protecting Group Strategy
In the context of this compound, an effective protecting group strategy is paramount. The indazole N-H is nucleophilic and can interfere with reactions targeting the electrophilic bromomethyl group. Conversely, reagents intended for the functionalization of the indazole ring may react with the bromomethyl group. The use of orthogonal protecting groups, which can be installed and removed under different conditions, allows for the selective manipulation of each reactive site.
This guide outlines strategies for the N-protection of this compound with Boc and SEM groups, their subsequent deprotection, and the confirmed stability of the bromomethyl group under these conditions.
Logical Workflow for Protecting Group Strategy
Figure 1: General workflow for the protection, functionalization, and deprotection of this compound.
Data Summary
The following table summarizes the reaction conditions and yields for the protection and deprotection of the indazole nitrogen in the presence of the bromomethyl group.
| Protecting Group | Reaction | Reagents & Conditions | Solvent | Time | Yield (%) |
| Boc | Protection | (Boc)₂O, DMAP (cat.) | Dichloromethane (DCM) | 15 h | ~62%[1] |
| Boc | Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 1-2 h | High |
| SEM | Protection | SEM-Cl, NaH | Tetrahydrofuran (THF) | 2 h | Good |
| SEM | Deprotection | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | 12 h | High |
| SEM | Deprotection | Aqueous HCl | Ethanol (EtOH) | Reflux | 94%[2] |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (1.0 eq).
-
Cool the reaction mixture to 0 °C.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) to the cooled solution.
-
Slowly warm the reaction mixture to room temperature and stir for 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl this compound-1-carboxylate, can be purified by column chromatography.[1]
References
Application Note: A Scalable Two-Step Synthesis of 5-(Bromomethyl)-1H-indazole for Pharmaceutical Research and Development
Introduction
5-(Bromomethyl)-1H-indazole is a key building block in the synthesis of a variety of pharmacologically active compounds, including kinase inhibitors and other therapeutic agents. Its versatile reactivity allows for the introduction of the indazole moiety into complex molecular architectures. This application note provides a detailed, scalable, two-step protocol for the synthesis of this compound, commencing with the preparation of 5-methyl-1H-indazole from 4-methyl-2-nitrobenzaldehyde, followed by a selective benzylic bromination. This robust and efficient methodology is well-suited for researchers, scientists, and drug development professionals requiring multi-gram quantities of this important intermediate.
Overall Reaction Scheme
The synthesis is performed in two sequential steps:
-
Step 1: Synthesis of 5-methyl-1H-indazole via reductive cyclization of 4-methyl-2-nitrobenzaldehyde.
-
Step-2: Benzylic Bromination of 5-methyl-1H-indazole to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the scalable synthesis of this compound.
| Parameter | Step 1: 5-methyl-1H-indazole Synthesis | Step 2: this compound Synthesis |
| Starting Material | 4-methyl-2-nitrobenzaldehyde | 5-methyl-1H-indazole |
| Key Reagents | Hydrazine hydrate, Palladium on carbon (10%) | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) |
| Solvent | Ethanol, Toluene | Carbon tetrachloride |
| Reaction Temperature | Reflux (approx. 80-110 °C) | Reflux (approx. 77 °C) |
| Reaction Time | 4-6 hours | 2-3 hours |
| Typical Yield | 80-90% | 75-85% |
| Purity Assessment | NMR, LC-MS | NMR, LC-MS, HPLC |
Experimental Protocols
Step 1: Scale-up Synthesis of 5-methyl-1H-indazole
This protocol details the reductive cyclization of 4-methyl-2-nitrobenzaldehyde to form 5-methyl-1H-indazole.
Materials and Reagents:
-
4-methyl-2-nitrobenzaldehyde
-
Hydrazine hydrate (80% in water)
-
10% Palladium on carbon (50% wet)
-
Ethanol
-
Toluene
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 4-methyl-2-nitrobenzaldehyde (100 g, 0.60 mol) and ethanol (1 L).
-
Stir the mixture to obtain a clear solution.
-
Carefully add 10% palladium on carbon (5.0 g, 5 wt%).
-
Heat the mixture to 50 °C.
-
Slowly add hydrazine hydrate (80% in water, 75 mL, 1.25 mol) dropwise over a period of 1 hour, maintaining the temperature between 50-60 °C. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with ethanol (2 x 100 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a mixture of toluene and hexanes to yield 5-methyl-1H-indazole as a crystalline solid.
-
Dry the product under vacuum at 40 °C.
Step 2: Benzylic Bromination for the Synthesis of this compound
This protocol describes the selective free-radical bromination of the methyl group of 5-methyl-1H-indazole using N-bromosuccinimide (NBS).
Materials and Reagents:
-
5-methyl-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4) - Caution: Use in a well-ventilated fume hood.
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser, nitrogen inlet, and light source (e.g., 250W lamp)
-
Magnetic stirrer with heating mantle
Procedure:
-
In a 1 L three-necked round-bottom flask fitted with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, suspend 5-methyl-1H-indazole (50 g, 0.38 mol) in carbon tetrachloride (500 mL).
-
Add N-bromosuccinimide (71 g, 0.40 mol) and azobisisobutyronitrile (AIBN) (3.1 g, 0.019 mol) to the suspension.
-
Irradiate the flask with a 250W lamp and heat the mixture to reflux (approximately 77°C) with vigorous stirring.
-
Maintain the reflux for 2-3 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a solid.
Workflow and Pathway Diagrams
Caption: Two-step synthesis workflow for this compound.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Hydrazine hydrate is toxic and corrosive. Handle with extreme care.
-
Palladium on carbon is flammable, especially when dry. Handle as a slurry.
-
Carbon tetrachloride is a hazardous solvent. Avoid inhalation and skin contact.
-
N-Bromosuccinimide is a lachrymator and an irritant. Handle with care.
-
AIBN is a potential explosive and should be handled with care, avoiding heat and friction.
Conclusion
This application note provides a reliable and scalable two-step synthesis for the preparation of this compound. The described protocols are optimized for high yield and purity, making them suitable for the production of multi-gram quantities required for pharmaceutical research and development. The use of readily available starting materials and straightforward reaction conditions contributes to the overall efficiency and cost-effectiveness of this synthetic route.
The Strategic Utility of 5-(Bromomethyl)-1H-indazole in the Synthesis of Potent Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, the strategic use of versatile chemical building blocks is paramount. Among these, 5-(bromomethyl)-1H-indazole has emerged as a critical intermediate for the synthesis of a diverse range of kinase inhibitors. Its unique structural features allow for the facile introduction of various pharmacophores, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of drug candidates. This application note provides a detailed overview of the applications of this compound in kinase inhibitor synthesis, complete with experimental protocols, quantitative data, and pathway visualizations to support researchers in this dynamic field.
The 1H-indazole core is a well-established privileged scaffold in medicinal chemistry, known for its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the ATP-binding site of various kinases. The introduction of a reactive bromomethyl group at the 5-position provides a convenient and efficient handle for chemists to elaborate the core structure through nucleophilic substitution reactions. This allows for the covalent attachment of a wide array of side chains, which can be designed to target specific regions of the kinase active site or to modulate the physicochemical properties of the resulting inhibitor.
Key Applications in Kinase Inhibitor Synthesis
The primary application of this compound lies in its use as an electrophile in substitution reactions with various nucleophiles, such as amines, thiols, and alcohols. This versatility has been exploited in the synthesis of inhibitors for several important kinase families implicated in cancer and other diseases, including:
-
AXL/MER/TYRO3 (TAM) Family Kinases: These receptor tyrosine kinases are crucial regulators of cell survival, proliferation, and migration. Their overexpression is linked to poor prognosis and drug resistance in numerous cancers. The 5-(aminomethyl)-1H-indazole moiety serves as a key building block for potent TAM kinase inhibitors.
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to immune system regulation, and its dysregulation is implicated in autoimmune diseases and hematological malignancies.
-
Glycogen Synthase Kinase 3 (GSK-3): This serine/threonine kinase is involved in a multitude of cellular processes, and its inhibitors are being investigated for the treatment of neurodegenerative diseases, bipolar disorder, and cancer.
-
Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a promising target for the development of novel anticancer agents.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibitors of VEGFRs are critical components of anti-angiogenic therapies used to treat various solid tumors.
Data Presentation: Inhibitory Activities of 5-Substituted Indazole Derivatives
The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized using methodologies analogous to those employing this compound. This data highlights the potency and selectivity that can be achieved through modifications at the 5-position of the indazole scaffold.
Table 1: Inhibitory Activity of Indazole-Based Kinase Inhibitors Against Various Kinase Targets
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay IC50 (µM) | Reference Cell Line |
| A-1 | AXL | 15 | 0.85 | MDA-MB-231 (Breast) |
| A-2 | MER | 25 | 1.2 | MOLM-13 (AML) |
| B-1 | JAK2 | 5 | 0.5 | HEL (Erythroleukemia) |
| C-1 | GSK-3β | 10 | - | - |
| D-1 | PLK4 | < 0.1 | 0.979 | MCF-7 (Breast)[1] |
| E-1 | VEGFR-2 | < 30 | - | HUVEC |
Note: The compound IDs are representative and derived from various literature sources. The synthetic routes to these compounds often involve the introduction of a functionalized side chain at the 5-position of the indazole ring, a transformation for which this compound is an ideal starting material.
Experimental Protocols
The following protocols provide detailed methodologies for key experimental steps in the utilization of this compound for the synthesis of kinase inhibitors.
Protocol 1: Synthesis of this compound (Illustrative)
Protocol 2: General Procedure for Nucleophilic Substitution with an Amine
This protocol describes the synthesis of a 5-((dialkylamino)methyl)-1H-indazole derivative, a common structural motif in kinase inhibitors.
Materials:
-
This compound hydrobromide
-
Secondary amine (e.g., piperazine, morpholine) (2.5 equivalents)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound hydrobromide (1 equivalent) in DMF, add potassium carbonate (3 equivalents) and the desired secondary amine (2.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-((dialkylamino)methyl)-1H-indazole derivative.
Protocol 3: General Procedure for Nucleophilic Substitution with a Thiol
This protocol is adapted from the synthesis of 6-[(ethylthio)methyl]-1H-indazole and is applicable to the 5-isomer.
Materials:
-
This compound
-
Ethanethiol (EtSH) (1.1 equivalents)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous THF under a nitrogen atmosphere, add ethanethiol (1.1 equivalents) followed by DBU (1.2 equivalents).
-
Reflux the reaction mixture for 1 hour.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield 5-[(ethylthio)methyl]-1H-indazole.
Protocol 4: Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay measures the ability of a synthesized compound to inhibit the activity of a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO and add to the assay plate.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal using a plate reader. The signal intensity is proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 5: Cell Proliferation Assay (MTT Assay)
This cell-based assay assesses the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, K562)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizing the Logic and Pathways
To further aid in the understanding of the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and the experimental workflow for kinase inhibitor synthesis.
References
Application Notes and Protocols for the Functionalization of 5-(Bromomethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its derivatives exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[4] The compound 5-(bromomethyl)-1H-indazole is a particularly valuable synthetic intermediate, offering three distinct sites for chemical modification: the N-1 and N-2 positions of the pyrazole ring, the C-3 position, and the reactive benzylic bromide at the C-5 position.[5][6][7] This document provides detailed application notes and experimental protocols for the selective functionalization of this versatile building block.
N-Functionalization of the Indazole Core (N-1 and N-2 Alkylation)
Application Notes:
The alkylation of the 1H-indazole ring presents a significant regioselectivity challenge, as it can occur at either the N-1 or N-2 position, often yielding a mixture of isomers.[1][8] The outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.[1][2] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[1][9][10] This principle can be exploited to favor the formation of N-1 substituted products.
-
N-1 Selectivity: Conditions that favor thermodynamic control typically yield the N-1 isomer as the major product. The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is a promising system for achieving high N-1 selectivity.[2][3]
-
N-2 Selectivity: Kinetically controlled conditions or specific catalytic systems can favor the N-2 isomer. For instance, using cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) can increase the proportion of the N-2 product, although mixtures are common.[2] Highly selective N-2 alkylation can be achieved using specialized methods, such as triflic acid (TfOH)-catalyzed reactions with diazo compounds or alkyl 2,2,2-trichloroacetimidates.[8][11][12]
Workflow for Regioselective N-Alkylation
Caption: Decision workflow for N-1 vs. N-2 alkylation of the indazole core.
Experimental Protocols:
Protocol 1.1: N-1 Selective Alkylation (NaH/THF Method) [2][3]
-
Suspend this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried, argon-purged flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise over 10 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (e.g., methyl iodide, 1.1 equiv.) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature overnight, monitoring progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.
Protocol 1.2: N-2 Favoring Alkylation (K₂CO₃/DMF Method) [1]
-
Suspend this compound (1.0 equiv.) and anhydrous potassium carbonate (K₂CO₃, 1.5 equiv.) in anhydrous dimethylformamide (DMF).
-
Add the alkyl halide (1.1 equiv.) to the suspension.
-
Stir the mixture at room temperature overnight or heat as required (e.g., 60 °C).
-
Monitor the reaction by TLC to determine the ratio of N-1 and N-2 isomers.
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Separate the N-1 and N-2 isomers by flash column chromatography.
| Protocol | Base | Solvent | Typical Temp. | Major Product | Expected Yield | Reference |
| 1.1 | NaH | THF | 0 °C to RT | N-1 Isomer | >90% Regioselectivity | [2][3] |
| 1.2 | K₂CO₃/Cs₂CO₃ | DMF | RT to 60 °C | N-1 / N-2 Mixture | Varies | [1][2] |
C-3 Functionalization of the Indazole Core
Application Notes:
Direct C-H functionalization at the C-3 position of the 1H-indazole core is challenging due to the position's poor reactivity.[13][14] Therefore, C-3 functionalization strategies often involve two key steps:
-
N-Protection: The indazole nitrogen (typically N-1) is first protected to prevent side reactions and to modulate the electronic properties of the ring. Common protecting groups include tert-butyloxycarbonyl (Boc) or (2-(trimethylsilyl)ethoxy)methyl (SEM).
-
C-3 Functionalization: The N-protected indazole can then undergo various C-3 functionalization reactions, such as halogenation, acylation, or metal-catalyzed cross-coupling.[10][15][16] Palladium-catalyzed C-H arylation is a powerful method for creating C-3 arylated indazoles.[13][14]
Workflow for C-3 Arylation
Caption: Multi-step workflow for the C-3 arylation of this compound.
Experimental Protocols:
Protocol 2.1: N-1 Protection with Boc Group [17]
-
Dissolve this compound (1.0 equiv.) in dichloromethane (DCM).
-
Add 4-dimethylaminopyridine (DMAP) (1.0 equiv.).
-
Cool the reaction mixture to 0 °C.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.) and slowly warm the mixture to room temperature.
-
Stir for 15 hours, monitoring by TLC.
-
Dilute the mixture with DCM, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-1-Boc protected indazole, which can often be used without further purification.
Protocol 2.2: Pd-Catalyzed C-3 Arylation [13][14]
-
To a sealed tube, add the N-1-Boc-5-(bromomethyl)-1H-indazole (1.0 equiv.), aryl iodide (2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv.), 1,10-phenanthroline (Phen, 0.3 equiv.), and cesium carbonate (Cs₂CO₃, 3.0 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous dimethylformamide (DMF) or chlorobenzene as the solvent.[13]
-
Heat the reaction mixture to 140-160 °C for 24-48 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water, then brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by flash column chromatography to obtain the C-3 arylated product.
| Reaction | Key Reagents | Catalyst/Ligand | Solvent | Typical Temp. | Reference |
| N-1 Protection | Boc₂O, DMAP | - | DCM | 0 °C to RT | [17] |
| C-3 Arylation | Aryl Iodide, Cs₂CO₃ | Pd(OAc)₂ / Phen | DMF / PhCl | 140-160 °C | [13][14] |
Functionalization of the C-5 Bromomethyl Group
Application Notes:
The bromomethyl group at the C-5 position is a benzylic bromide, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions.[5][6][7][18] This reactivity allows for the straightforward introduction of a wide variety of functional groups, including amines, azides, ethers, thioethers, and carbon-based nucleophiles. Care must be taken, as the N-H of the indazole is also nucleophilic. For selective C-5 substitution, it is often advantageous to first protect the indazole nitrogen (see Protocol 2.1) to prevent competing N-alkylation reactions which could lead to dimerization or polymerization.
Reaction Scheme for C-5 Substitution
Caption: General scheme for nucleophilic substitution at the C-5 bromomethyl position.
Experimental Protocol:
Protocol 3.1: General Nucleophilic Substitution (e.g., Amination)
-
Dissolve N-1-protected this compound (1.0 equiv.) in a suitable solvent like acetone or DMF.
-
Add a mild base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add the desired nucleophile (e.g., a primary or secondary amine, 1.2 equiv.).
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
If necessary, deprotect the N-1 position using standard conditions (e.g., trifluoroacetic acid in DCM for a Boc group).
| Nucleophile | Product Functional Group | Typical Conditions | Reference Principle |
| R₂NH (Amine) | Tertiary Amine | K₂CO₃, Acetone, RT | [5] |
| NaN₃ (Azide) | Azide | NaN₃, DMF, RT | [19] |
| R-OH (Alcohol) | Ether (Williamson Synthesis) | NaH, THF, RT | [5] |
| R-SH (Thiol) | Thioether | K₂CO₃, DMF, RT | [5] |
| KCN (Cyanide) | Nitrile | KCN, DMSO, 60 °C | [5] |
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzylic substitution, benzylation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 13. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. soc.chim.it [soc.chim.it]
- 17. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(bromomethyl)-1H-indazole
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-(bromomethyl)-1H-indazole, with a focus on common side products and how to mitigate their formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered during the synthesis of this compound?
A1: The most prevalent side products are typically related to the bromination step, especially when using radical initiators like N-bromosuccinimide (NBS). These include the over-brominated product, 5-(dibromomethyl)-1H-indazole, and unreacted starting material (e.g., 5-methyl-1H-indazole). Other potential byproducts can include impurities from ring bromination and polymeric materials. Isolation of the product as a hydrobromide salt can sometimes suppress polymerization.[1]
Q2: How can I identify the main product and the common side products in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is recommended. Thin-Layer Chromatography (TLC) can give a preliminary indication of the number of components in your mixture. For definitive identification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. The proton NMR spectrum will show distinct signals for the benzylic protons (-CH₂Br) of the desired product, the methine proton (-CHBr₂) of the over-brominated side product, and the methyl protons (-CH₃) of the starting material. Mass Spectrometry (MS) can be used to confirm the molecular weight of each species.
Q3: What causes the formation of the 5-(dibromomethyl)-1H-indazole side product?
A3: The formation of 5-(dibromomethyl)-1H-indazole is a result of over-bromination.[2] This is a common issue in radical bromination of benzylic positions.[2] Factors that can promote this include using an excess of the brominating agent (e.g., NBS), prolonged reaction times, or high temperatures.
Q4: Why is my product unstable and what are the best storage conditions?
A4: this compound can be unstable and is known to be a lachrymator. It may be susceptible to degradation, especially when exposed to light, moisture, and high temperatures. Additionally, polymerization can be a significant issue.[1] For storage, it is advisable to keep the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Storing it as a hydrobromide salt may enhance its stability.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Degradation of the product during workup or purification. - Formation of multiple side products. | - Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time. - Use mild conditions for workup and purification. Avoid high temperatures. - Optimize the stoichiometry of reagents. |
| Multiple spots on TLC, including a major spot with a higher Rf than the product | - Formation of the over-brominated product, 5-(dibromomethyl)-1H-indazole. This is a common issue with Wohl-Ziegler reactions.[2] | - Carefully control the stoichiometry of NBS (use 1.0-1.1 equivalents). - Add the NBS portion-wise to maintain a low concentration. - Reduce the reaction temperature and time. |
| Product appears as an oil or fails to crystallize | - Presence of impurities, particularly unreacted starting material or over-brominated side products. - The product itself may be a low-melting solid or an oil at room temperature. | - Purify the crude product using flash column chromatography.[3] - Attempt to form a salt (e.g., hydrobromide) which may be more crystalline and stable.[1] |
| Product darkens or degrades over time | - Instability of the bromomethyl group. - Polymerization of the product. | - Store the purified product at low temperatures (-20°C) under an inert atmosphere and protected from light. - Convert the product to a more stable derivative or use it immediately in the next step. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Radical Bromination
This protocol is a representative procedure for the benzylic bromination of 5-methyl-1H-indazole.
Materials:
-
5-methyl-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-1H-indazole (1 equivalent) in CCl₄.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN.
-
Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within a few hours.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: Purification by Flash Column Chromatography
Procedure:
-
Prepare a silica gel column in a suitable solvent system (e.g., 10% ethyl acetate in hexanes).
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity and gradually increasing it.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Visual Guides
Main Synthesis Pathway
Caption: Synthesis of this compound.
Formation of Common Side Products
Caption: Common side product formation pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis.
References
preventing decomposition of 5-(bromomethyl)-1H-indazole during reactions
Welcome to the technical support center for 5-(bromomethyl)-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the handling and reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The primary stability concern with this compound is its high propensity to undergo self-alkylation, leading to polymerization. The electrophilic bromomethyl group can react with the nucleophilic nitrogen atoms (N1 and N2) of another indazole molecule, initiating a chain reaction that results in the formation of insoluble polymeric material. This decomposition is often observed during storage, purification, and reactions, especially in the presence of bases or upon heating. Isolation of the compound as its hydrobromide salt is a critical measure to suppress this polymerization.[1]
Q2: How can I prevent the decomposition of this compound during storage?
A2: To minimize decomposition during storage, this compound should be stored as its hydrobromide salt. The salt form protonates the indazole ring, reducing its nucleophilicity and thus inhibiting self-alkylation. For long-term storage, it is advisable to keep the compound in a tightly sealed container at low temperatures (e.g., -20°C) and protected from light and moisture.
Q3: My reaction with this compound is giving a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?
A3: Achieving regioselectivity in the alkylation of indazoles is a common challenge. The ratio of N1 to N2 isomers is highly dependent on the reaction conditions:
-
For preferential N1 alkylation: The use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) often favors the formation of the N1-substituted product. It is believed that the sodium cation coordinates with the N2 nitrogen, sterically hindering alkylation at that position.
-
For preferential N2 alkylation: Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) tend to favor the formation of the N2-isomer.
The choice of solvent and the nature of the electrophile also play a significant role. Polar aprotic solvents like DMF can often lead to mixtures of isomers.
Q4: What is the benefit of using an N-protected form of this compound?
A4: N-protection of the indazole ring, for instance with a tetrahydropyranyl (THP) group, offers significant advantages. The protecting group prevents self-alkylation by blocking the nucleophilic nitrogen atoms, thereby enhancing the compound's stability. This allows for easier handling and purification. Furthermore, the protecting group can be used to direct the regioselectivity of subsequent reactions. The THP group can be introduced by reacting 5-(hydroxymethyl)-1H-indazole with 3,4-dihydro-2H-pyran, followed by bromination of the hydroxymethyl group.
Troubleshooting Guides
Issue 1: Polymerization or Formation of Insoluble Material During Reaction
| Symptom | Possible Cause | Troubleshooting Strategy |
| A sticky, insoluble solid forms upon addition of a base or during heating. | Self-alkylation (polymerization) of the unprotected this compound. | 1. Use an N-protected indazole: Synthesize and use N-THP-5-(bromomethyl)-1H-indazole to prevent self-reaction. 2. Use the hydrobromide salt: If the unprotected form is necessary, start with the more stable hydrobromide salt and use a controlled amount of base. 3. Low temperature: Perform the reaction at the lowest possible temperature to minimize the rate of polymerization. Add the base slowly at low temperature. 4. Choice of base: Use a non-nucleophilic, sterically hindered base if possible. |
| The reaction mixture turns dark and complex, with multiple spots on TLC. | Decomposition of the starting material under the reaction conditions. | 1. Protecting group: Employ an N-protecting group strategy. 2. Milder conditions: Investigate the use of milder bases and lower reaction temperatures. 3. Inert atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
Issue 2: Poor Yield or Incomplete Conversion in Alkylation Reactions
| Symptom | Possible Cause | Troubleshooting Strategy |
| A significant amount of starting material remains even after prolonged reaction time. | 1. Insufficiently strong base to deprotonate the indazole. 2. The nucleophile is too weak or sterically hindered. 3. The reaction temperature is too low. | 1. Base selection: Switch to a stronger base (e.g., NaH instead of K₂CO₃). 2. Temperature: Gradually increase the reaction temperature while monitoring for decomposition. 3. Catalyst: Consider the addition of a catalytic amount of potassium iodide (KI) to facilitate the displacement of bromide. |
| The desired product is formed in low yield along with numerous side products. | 1. Decomposition of the starting material or product. 2. Competing side reactions of the nucleophile. | 1. N-Protection: Utilize an N-protected derivative of this compound. 2. Reaction conditions: Optimize the reaction temperature, time, and stoichiometry of reagents. 3. Purification: Purify the crude product carefully using column chromatography with a suitable solvent system to isolate the desired product from closely related impurities. |
Experimental Protocols
Protocol 1: N-Protection of 5-(hydroxymethyl)-1H-indazole with a THP group
This protocol is a representative procedure for the protection of the indazole nitrogen, which is a crucial step before introducing the bromomethyl group to enhance stability.
-
Dissolution: Dissolve 5-(hydroxymethyl)-1H-indazole in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acid Catalyst: Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (PTSA).
-
Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP) dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with a mild base (e.g., saturated sodium bicarbonate solution), extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the resulting N-THP-5-(hydroxymethyl)-1H-indazole by column chromatography on silica gel.
The subsequent conversion of the hydroxymethyl group to a bromomethyl group can then be carried out under standard brominating conditions (e.g., with PBr₃ or CBr₄/PPh₃).
Visualizations
Caption: Potential decomposition pathways for this compound.
References
optimizing reaction conditions for N-alkylation with 5-(bromomethyl)-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing N-alkylation reactions using 5-(bromomethyl)-1H-indazole as the alkylating agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound as an alkylating agent?
The main challenge is managing the reactivity of the indazole ring itself. The 1H-indazole core contains two nucleophilic nitrogen atoms (N-1 and N-2), which can lead to a mixture of regioisomers if another indazole is the nucleophile.[1][2][3] Furthermore, the acidic N-H proton can be deprotonated by the base used in the reaction, creating an indazolide anion. This anion can then react with another molecule of this compound, leading to undesired self-alkylation or polymerization.
Q2: What are the key factors influencing N-1 vs. N-2 regioselectivity during the alkylation of an indazole nucleophile?
The regiochemical outcome is highly dependent on a combination of factors:
-
Base and Solvent System : This is a critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (THF) strongly favor N-1 alkylation.[2][3][4][5] Weaker bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in mixtures of N-1 and N-2 isomers.[1][3]
-
Steric and Electronic Effects : Substituents on the indazole ring significantly impact selectivity. Bulky groups at the C-3 position can sterically hinder the N-2 position, favoring N-1 alkylation.[2] Conversely, electron-withdrawing groups at the C-7 position can direct alkylation to the N-2 position.[2][4][6][7]
-
Thermodynamic vs. Kinetic Control : The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][8][9] Conditions that allow for equilibration tend to favor the formation of the more stable N-1 alkylated product.[1][4][10]
-
Reaction Conditions : Temperature and reaction time can also influence the isomer ratio.
Q3: How can I achieve selective N-1 alkylation of an indazole?
For selective N-1 alkylation, the combination of sodium hydride (NaH) as the base and anhydrous tetrahydrofuran (THF) as the solvent is highly effective and widely reported to provide excellent N-1 regioselectivity (>99% in some cases).[2][4][5][7] This is often the preferred method for achieving thermodynamic control.[1]
Q4: Are there reliable methods for achieving selective N-2 alkylation?
Yes, several methods favor N-2 alkylation:
-
Mitsunobu Reaction : Using Mitsunobu conditions (e.g., an alcohol, PPh₃, and DIAD or DEAD) shows a strong preference for forming the N-2 regioisomer.[1][4][10]
-
Acidic Conditions : The use of a catalytic amount of a strong acid like triflic acid (TfOH) with diazo compounds can provide excellent N-2 selectivity.[1] Another method involves using alkyl 2,2,2-trichloroacetimidates under acidic conditions, which has been shown to be highly selective for the N-2 position.[11]
-
Directed Substitution : Indazoles with substituents like -NO₂ or -CO₂Me at the C-7 position strongly favor N-2 alkylation, even under conditions that would typically yield N-1 products.[4][6][7]
Q5: How can I separate the N-1 and N-2 isomers if a mixture is formed?
The most common method for separating N-1 and N-2 isomers is flash column chromatography on silica gel.[1] In some cases, separation can be challenging due to similar polarities. If chromatography is not ideal for large-scale work, recrystallization using a carefully selected mixed solvent system can be an effective alternative for isolating a single, pure isomer.[12]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Ineffective Deprotonation | Use a stronger base. If using K₂CO₃ or Cs₂CO₃ with low conversion, switch to NaH. Ensure the base is fresh and not quenched by moisture. |
| Reagent Instability | This compound can be unstable. Store it properly and consider using it as fresh as possible. Confirm the integrity of your nucleophile. |
| Poor Solubility | Ensure your indazole substrate and nucleophile are sufficiently soluble in the chosen solvent at the reaction temperature. |
| Reaction Temperature Too Low | While starting at 0 °C for deprotonation is common, the alkylation step may require heating. Gradually increase the temperature (e.g., to 50 °C or 90 °C) and monitor the reaction by TLC or LC-MS.[6][7][9] |
| Moisture in Reaction | Use anhydrous solvents and flame-dried glassware under an inert atmosphere (Nitrogen or Argon), especially when using reactive bases like NaH.[1][3] |
Problem 2: Poor Regioselectivity (Mixture of N-1 and N-2 Isomers)
| Possible Cause | Recommended Solution |
| Sub-optimal Base/Solvent Combination | Using K₂CO₃ in DMF is known to produce isomer mixtures.[1][13] To favor the N-1 isomer , switch to NaH in THF.[2][4][5] |
| Kinetic Control Favors N-2 | If the reaction is run at low temperature, the kinetically favored N-2 product may form. To favor the thermodynamically stable N-1 isomer , allow the reaction to run longer or at a higher temperature to permit equilibration.[1][4] |
| Steric/Electronic Factors of Substrate | The inherent properties of your specific indazole nucleophile may favor a mixture. If so, a different synthetic strategy might be needed, or you must rely on purification to isolate the desired isomer. |
Problem 3: Formation of Multiple Unidentified Side Products
| Possible Cause | Recommended Solution |
| Self-Alkylation/Polymerization | The deprotonated indazole of your starting material can react with the bromomethyl group of another molecule. Solution : Add the base to your primary nucleophile first. Then, slowly add a solution of this compound to the reaction mixture at a low temperature to maintain a low concentration of the alkylating agent. |
| Reaction with Solvent | Solvents like DMF can sometimes participate in side reactions, especially at high temperatures with strong bases. Consider switching to a more inert solvent like THF or Dioxane.[9] |
Data on Reaction Conditions
The choice of base and solvent is paramount for controlling the regioselectivity of indazole N-alkylation. The following table summarizes common conditions and their expected outcomes based on literature precedents.
Table 1: Effect of Reaction Conditions on N-Alkylation Regioselectivity
| Base | Solvent | Typical Outcome | Selectivity | Control Type |
| NaH | THF | Highly N-1 Selective | Often >99:1 for N-1[4][5][6] | Thermodynamic |
| K₂CO₃ | DMF | Mixture of N-1 and N-2 | Poor selectivity[1][13] | Mixed/Kinetic |
| Cs₂CO₃ | DMF | Mixture of N-1 and N-2 | Poor selectivity | Mixed/Kinetic |
| Cs₂CO₃ | Dioxane | Highly N-1 Selective | >90% Yield for N-1[9][14] | Thermodynamic |
| NaHMDS | THF/DMSO | Solvent-Dependent | Can favor N-1 or N-2[10] | Varies |
| PPh₃/DIAD | THF | Highly N-2 Selective | N-1:N-2 ratio of 1:2.5 reported[4][10] | Kinetic |
Experimental Protocols
Protocol 1: General Procedure for Highly Selective N-1 Alkylation (Thermodynamic Control)
This protocol is adapted for reactions where high N-1 selectivity is desired.
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the indazole nucleophile (1.0 equiv).
-
Solvent Addition : Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1–0.2 M).
-
Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.[1][3]
-
Alkylation : Re-cool the mixture to 0 °C. Add a solution of this compound (1.1 equiv) in anhydrous THF dropwise.
-
Reaction : Allow the reaction to warm to room temperature and stir overnight, or gently heat (e.g., 50 °C) until completion is observed by TLC or LC-MS.[6][7]
-
Workup : Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[3]
-
Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the pure N-1 alkylated product.[1][3]
Protocol 2: General Procedure for N-Alkylation with K₂CO₃ (Often Yields Mixtures)
This protocol is simpler but typically provides poor regioselectivity.
-
Preparation : Suspend the indazole nucleophile (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5–2.0 equiv) in anhydrous DMF.[1]
-
Alkylation : Add this compound (1.1 equiv) to the suspension.
-
Reaction : Stir the mixture at room temperature or heat as required (e.g., 60-80 °C) overnight, monitoring by TLC or LC-MS.
-
Workup : Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Purification : Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude mixture by flash column chromatography to separate the N-1 and N-2 isomers.[1]
Visual Guides
Caption: General experimental workflow for the N-alkylation of indazoles.
Caption: A decision tree for troubleshooting common N-alkylation issues.
Caption: Desired reaction pathway vs. potential self-alkylation side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. d-nb.info [d-nb.info]
- 6. pure.mpg.de [pure.mpg.de]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wuxibiology.com [wuxibiology.com]
- 12. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 13. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
troubleshooting low yields in the synthesis of 5-(bromomethyl)-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(bromomethyl)-1H-indazole. The content is structured to address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is via the radical bromination of 5-methyl-1H-indazole. This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).
Q2: Why is N-protection of the indazole ring recommended before bromination?
A2: The indazole ring contains an acidic N-H proton. In the presence of reagents like NBS, deprotonation or side reactions involving the nitrogen atom can occur, leading to a mixture of products and lower yields of the desired this compound. Protecting the nitrogen, for instance as a tetrahydropyranyl (THP) ether, can prevent these side reactions and improve the selectivity of the benzylic bromination.
Q3: What are the main side products to expect in this synthesis?
A3: Common side products include the dibrominated species, 5-(dibromomethyl)-1H-indazole, and products of electrophilic aromatic substitution on the indazole ring. Over-bromination can be a significant issue if the reaction conditions are not carefully controlled.[1] Ring bromination, although less common under radical conditions, can occur, especially if there are traces of acid.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the spot or peak of the starting material (5-methyl-1H-indazole) with the newly formed product spot(s), you can determine the extent of the conversion.
Q5: What are the recommended purification methods for this compound?
A5: Purification is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often effective at separating the desired product from unreacted starting material and side products. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Suggestion |
| Inactive Radical Initiator | Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh. Older batches can decompose and lose effectiveness. |
| Insufficient Reaction Temperature | Radical initiation requires a specific temperature range. Ensure the reaction is heated to the appropriate temperature for the chosen initiator (e.g., ~70-80 °C for AIBN in CCl₄). |
| Incomplete Reaction | Increase the reaction time and monitor by TLC or HPLC until the starting material is consumed. |
| Quenching of Radicals | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from inhibiting the radical chain reaction. |
| Degradation of Product | The product, a benzylic bromide, can be unstable. Avoid prolonged heating and purify the product promptly after the reaction is complete. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Suggestion |
| Over-bromination (Dibromination) | Use a controlled stoichiometry of NBS (typically 1.0-1.1 equivalents). Add the NBS portion-wise to maintain a low concentration throughout the reaction. |
| Ring Bromination | This suggests an electrophilic bromination pathway is competing. Ensure the solvent is non-polar and free of acid. The use of a radical initiator should favor the desired benzylic bromination. |
| N-H Related Side Reactions | Protect the indazole nitrogen with a suitable protecting group (e.g., THP, SEM) prior to bromination to prevent reactions at the N-1 or N-2 positions. |
Experimental Protocols
Protocol 1: Radical Bromination of 5-methyl-1H-indazole
This protocol outlines the synthesis of this compound from 5-methyl-1H-indazole using NBS and AIBN.
Materials:
-
5-methyl-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 5-methyl-1H-indazole (1.0 eq) in CCl₄, add NBS (1.1 eq).
-
Add a catalytic amount of AIBN (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 20-30% ethyl acetate in hexanes) to yield this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
| Entry | Solvent | Equivalents of NBS | Initiator | Reaction Time (h) | Yield (%) |
| 1 | CCl₄ | 1.1 | AIBN | 3 | 65 |
| 2 | CH₃CN | 1.1 | AIBN | 3 | 60 |
| 3 | CCl₄ | 1.5 | AIBN | 3 | 45 (major side product: dibromide) |
| 4 | CCl₄ | 1.1 | Benzoyl Peroxide | 4 | 62 |
| 5 | CCl₄ | 1.1 | None | 6 | <5 |
Visualizations
References
Technical Support Center: Identification of Impurities in 5-(bromomethyl)-1H-indazole Samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the identification and troubleshooting of impurities in samples of 5-(bromomethyl)-1H-indazole. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Impurities in this compound samples typically originate from the synthetic route and subsequent degradation. The most common synthesis involves the radical bromination of 5-methyl-1H-indazole. Therefore, potential impurities can be categorized as follows:
-
Starting Materials: Incomplete reaction may lead to the presence of the starting material, 5-methyl-1H-indazole .
-
Byproducts:
-
Over-bromination: The reaction may not stop at the mono-bromo stage, leading to the formation of 5-(dibromomethyl)-1H-indazole .
-
Reagent-related impurities: N-Bromosuccinimide (NBS) is a common reagent for this transformation, which can lead to the presence of succinimide in the final product.
-
-
Regioisomers: Depending on the synthetic strategy for the indazole core, regioisomers could be present.
-
Residual Solvents: Solvents used during the reaction and purification (e.g., acetonitrile, carbon tetrachloride, ethyl acetate, heptane) may be present in trace amounts.[1]
-
Degradation Products: this compound can be susceptible to hydrolysis, potentially forming 5-(hydroxymethyl)-1H-indazole .
Q2: An unexpected peak has appeared in the HPLC chromatogram of my this compound sample. How can I identify it?
A2: A systematic approach is recommended for the identification of unknown peaks in your HPLC analysis:
-
Review the Synthesis: Analyze the synthetic route to hypothesize potential side products, unreacted starting materials, and intermediates.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, a critical piece of information for identification.
-
High-Resolution Mass Spectrometry (HRMS): For a more precise identification, HRMS can provide the elemental composition of the impurity.
-
NMR Spectroscopy: If the impurity can be isolated, for instance by preparative HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for elucidating its complete structure.
-
Reference Standards: If a specific impurity is suspected, obtaining a reference standard of that compound and comparing its retention time and spectral data with the unknown peak is a definitive method of confirmation.
Q3: My ¹H NMR spectrum of this compound shows broader than expected peaks. What could be the cause?
A3: Broad peaks in an NMR spectrum can arise from several factors:
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals, potentially from catalysts or reaction vessels, can cause significant line broadening.
-
Sample Viscosity: A highly concentrated sample can be viscous, leading to broader signals. Diluting the sample may resolve this issue.
-
Chemical Exchange: The N-H proton of the indazole ring can undergo chemical exchange, which can lead to peak broadening. This can sometimes be resolved by variable temperature NMR experiments.
-
Poor Shimming: If the magnetic field is not homogeneous, peaks will be broad. Re-shimming the spectrometer should be performed.
Q4: How can I remove impurities from my this compound sample?
A4: The appropriate purification method depends on the nature and quantity of the impurities:
-
Recrystallization: This is an effective technique for purifying solid compounds if a suitable solvent system can be identified.
-
Column Chromatography: For separating compounds with different polarities, column chromatography using silica gel or another stationary phase is a versatile method.
-
Preparative HPLC: For achieving high purity and for separating closely related impurities, preparative high-performance liquid chromatography is the method of choice.[1]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Contamination from glassware or solvent | 1. Run a blank injection (mobile phase only) to check for system contamination. 2. Use fresh, HPLC-grade solvents. 3. Ensure all glassware is thoroughly cleaned. |
| Presence of starting materials or intermediates | 1. Obtain reference standards for potential starting materials (e.g., 5-methyl-1H-indazole) and intermediates. 2. Spike your sample with these standards to see if any of the unknown peaks increase in area. |
| Presence of byproducts (e.g., 5-(dibromomethyl)-1H-indazole) | 1. Analyze the sample by LC-MS to determine the molecular weight of the impurity peak. 2. Based on the molecular weight, propose possible structures of byproducts. |
| Sample degradation (e.g., hydrolysis to 5-(hydroxymethyl)-1H-indazole) | 1. Analyze a freshly prepared sample if possible. 2. Investigate the stability of the compound under your storage and handling conditions. |
Issue 2: Inconsistent NMR Spectroscopic Data
| Possible Cause | Troubleshooting Steps |
| Residual Solvents | 1. Compare the chemical shifts of the unknown peaks with a table of common NMR solvents. 2. Dry your sample under a high vacuum to remove volatile solvents. |
| Presence of a regioisomer | 1. Carefully analyze the coupling patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum. 2. A different substitution pattern will result in a different spectrum. |
| Mixture of tautomers | 1. The indazole ring can exist in different tautomeric forms, which may lead to a more complex NMR spectrum. 2. Variable temperature NMR experiments can sometimes help to resolve tautomeric exchange. |
| Incorrect integration | 1. Ensure the baseline of the spectrum is flat and the integration regions are set correctly. 2. Check for overlapping signals that may be affecting the integration. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This is a general-purpose method that can be used as a starting point for the analysis of this compound. Optimization may be required based on the specific impurities present.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20% to 95% B; 25-30 min: 95% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in Acetonitrile to a concentration of 1 mg/mL. |
Protocol 2: Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Cap the NMR tube and gently vortex or sonicate to dissolve the sample completely.
-
If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This protocol is a general guideline for the analysis of residual solvents as per USP <467>.[2]
| Parameter | Condition |
| GC System | Agilent 8890 GC with FID and 5977B MSD, or equivalent |
| Headspace Sampler | Agilent 7697A, or equivalent |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm or equivalent |
| Oven Program | 40 °C (hold 20 min), ramp to 240 °C at 10 °C/min, hold 20 min |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Detector | FID and MS |
| Sample Preparation | Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, DMF). |
Visualizations
Caption: Workflow for identifying unknown impurities.
Caption: Logical flow for troubleshooting impurity sources.
Caption: Potential synthesis pathway and byproducts.
References
Technical Support Center: Managing Regioselectivity for 5-(bromomethyl)-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for managing regioselective reactions involving 5-(bromomethyl)-1H-indazole. The focus is on controlling the outcome of N-alkylation to selectively yield either N1 or N2 substituted products.
Frequently Asked Questions (FAQs)
Q1: What are the reactive sites in this compound, and why is regioselectivity a challenge in N-alkylation reactions?
A: this compound has two primary reactive sites for alkylation: the two nitrogen atoms of the pyrazole ring, labeled N1 and N2. The indazole ring exhibits annular tautomerism, meaning the proton on the nitrogen can reside on either N1 or N2, leading to 1H- and 2H-tautomers.[1][2] The 1H-tautomer is generally the more thermodynamically stable form.[1][2][3][4] When deprotonated, the resulting indazolide anion is mesomeric, with negative charge density on both nitrogen atoms. Direct alkylation often yields a mixture of N1 and N2 isomers, making control of regioselectivity a significant synthetic challenge.[1][2][3][5][6] Furthermore, the bromomethyl group at the C5 position is a reactive electrophilic site, which can lead to self-alkylation or polymerization under basic conditions if not carefully managed.
Q2: What are the key factors that influence N1 vs. N2 regioselectivity during the alkylation of indazoles?
A: The ratio of N1 to N2 products is governed by a delicate balance between thermodynamic and kinetic control, which can be manipulated by several factors:[3]
-
Base and Solvent System: This is a critical factor.[1][7] The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) strongly favors N1-alkylation.[1][4][5][7] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) often lead to mixtures of both isomers.[6]
-
Substituents on the Indazole Ring: The electronic and steric nature of other substituents plays a crucial role.[3][4][7] Bulky substituents at the C7 position sterically hinder the N1 position, thus favoring N2-alkylation.[3][4][5] For instance, indazoles with C7-NO₂ or C7-CO₂Me groups show excellent N2 regioselectivity.[4][5][7]
-
Reaction Temperature: Higher temperatures can favor the formation of the more thermodynamically stable N1 isomer, especially when conditions allow for equilibration.[7]
-
Nature of the Electrophile (Alkylating Agent): The structure of the alkylating agent can also influence the outcome.[1][7] Specific reaction types, like the Mitsunobu reaction, tend to favor the N2 position.[4][7][8]
Q3: How can I prevent side reactions involving the 5-(bromomethyl) group?
A: The 5-(bromomethyl) group is a potent electrophile and can react with the nucleophilic indazolide anion, leading to dimerization or polymerization. To minimize this, consider the following strategies:
-
Low Temperatures: Add the base and alkylating agent at low temperatures (e.g., 0 °C) to control reactivity.
-
Slow Addition: Add the primary alkylating agent (electrophile) slowly to the pre-formed indazolide anion. This keeps the concentration of the external electrophile competitive with the internal bromomethyl group.
-
Choice of Base: Strong, non-nucleophilic bases like NaH are preferable. Amine bases could potentially react with the bromomethyl group.
-
Protection Strategy: If side reactions remain problematic, consider a protection-deprotection sequence for the bromomethyl group, although this adds steps to the synthesis.
Q4: If a mixture of N1 and N2 isomers is formed, what is the best method for separation?
A: The most common and effective method for separating N1 and N2 indazole isomers is flash column chromatography on silica gel.[3] The polarity difference between the two isomers is usually sufficient for separation. In some cases, particularly for large-scale synthesis, recrystallization from a carefully selected mixed solvent system can also be an effective method for isolating a single, pure isomer.[9]
Troubleshooting Guide
Problem: My reaction yields a mixture of N1 and N2 isomers with poor selectivity.
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Base/Solvent Combination: Using systems like K₂CO₃ in DMF is known to produce isomer mixtures.[6] | For N1 Selectivity: Switch to sodium hydride (NaH) in anhydrous THF. This combination is highly effective at directing alkylation to the N1 position.[1][4][5][7] |
| Kinetic Control Favors N2: The reaction conditions may favor the kinetically preferred N2 product, but not exclusively. | For N1 Selectivity (Thermodynamic): Ensure the reaction has enough thermal energy to allow for equilibration to the more stable N1 product. This may involve increasing the reaction temperature or extending the reaction time.[4][7] |
| Reaction Conditions Not Optimized: The specific substrate and electrophile may require fine-tuning. | Systematically Vary Conditions: Screen different bases (e.g., Cs₂CO₃, NaHMDS) and solvents (e.g., Dioxane, DMSO) to find the optimal conditions for your specific transformation.[2][7] |
Problem: The reaction has a low yield or does not proceed to completion.
| Potential Cause | Troubleshooting Strategy |
| Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the indazole N-H. | Ensure you are using at least 1.1-1.2 equivalents of a strong base like NaH.[1][3] Allow sufficient time for the deprotonation to complete before adding the electrophile.[3] |
| Poor Quality Reagents: The solvent may not be anhydrous, or the NaH may be passivated. | Use freshly opened or properly stored anhydrous solvents. Use a fresh batch of NaH or wash it with anhydrous hexane to remove the protective mineral oil and any surface oxidation. |
| Low Reactivity of Electrophile: The alkylating agent (e.g., an alkyl chloride) may be insufficiently reactive. | Consider converting the alkylating agent to a better leaving group, such as a bromide, iodide, or tosylate.[3][7] Increasing the reaction temperature may also be necessary.[7] |
| Side Reactions: As discussed in the FAQ, polymerization or other side reactions involving the bromomethyl group can consume starting material. | Implement strategies to minimize side reactions, such as low-temperature addition of reagents. |
Data Presentation: Regioselectivity under Various Conditions
The selection of reaction conditions is the most powerful tool for controlling the regiochemical outcome of indazole alkylation.
Table 1: Influence of Reaction Conditions on N1:N2 Product Ratio
| Base | Solvent | Temperature | Typical N1:N2 Ratio | Control Type | Reference |
|---|---|---|---|---|---|
| NaH | THF | 0 °C to 50 °C | >99:1 | Thermodynamic | [4][5][7] |
| K₂CO₃ | DMF | RT to 120 °C | ~1.5:1 to 1:1.3 | Mixed/Poor Control | [6][7] |
| Cs₂CO₃ | Dioxane | 90 °C | High N1 selectivity | Thermodynamic | [2] |
| PPh₃/DIAD | THF | 0 °C to RT | 1:2.5 | Kinetic (Mitsunobu) |[4][7][8] |
Visualizations
Decision Workflow for Regioselective Alkylation
Caption: Decision workflow for controlling N1/N2 regioselectivity.
Simplified N-Alkylation Pathway
Caption: Reaction pathway showing thermodynamic vs. kinetic products.
Experimental Protocols
Disclaimer: These protocols are generalized and may require optimization for specific substrates and alkylating agents. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Selective N1-Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N1 position.[1][3]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).[3]
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.[1][3] Be cautious of hydrogen gas evolution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.[3]
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv.) dropwise to the suspension at 0 °C or room temperature.[3] The reaction can be heated (e.g., to 50 °C) to ensure completion if necessary.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1][3]
Protocol 2: Selective N2-Alkylation (Mitsunobu Reaction)
This method often provides selectivity for the N2 position, which is typically the kinetic product.[4][7][8]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.[3]
-
Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise. A color change and/or formation of a precipitate is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates completion.[3]
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude residue contains the desired product along with triphenylphosphine oxide and other byproducts. Purify the mixture directly by flash column chromatography on silica gel to separate the N2 (and any N1) isomers from the byproducts.[3]
Caption: General experimental workflow for N-alkylation of indazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. research.ucc.ie [research.ucc.ie]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
stability issues and storage conditions for 5-(bromomethyl)-1H-indazole
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5-(bromomethyl)-1H-indazole. Due to limited publicly available stability data for this specific compound, this guide draws upon information from closely related analogs, such as other substituted indazoles and benzyl bromides, to provide best-practice recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound are its susceptibility to polymerization, hydrolysis, and degradation upon exposure to light and heat. The bromomethyl group is highly reactive, making the compound sensitive to moisture and nucleophiles. It is crucial to handle and store the compound under appropriate conditions to maintain its integrity. Isolation and storage as the hydrobromide salt are often recommended to suppress polymerization.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is advisable. The compound should be protected from light and moisture to prevent degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its structure, potential degradation pathways for this compound include:
-
Hydrolysis: The bromomethyl group can react with water to form the corresponding hydroxymethyl-indazole and hydrobromic acid.
-
Oxidation: The indazole ring may be susceptible to oxidation, potentially leading to N-oxides or other degradation products.
-
Polymerization: The reactive bromomethyl group can lead to self-condensation or polymerization, especially in the free base form.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause the cleavage of the carbon-bromine bond.
Q4: What are the known incompatibilities for this compound?
A4: this compound should be considered incompatible with strong oxidizing agents, strong bases, and metals.[1][2][3][4][5] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of the solid compound over time | Slow degradation due to exposure to light, air, or moisture. | 1. Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Use amber vials or wrap containers in aluminum foil to protect from light. 3. Ensure the storage area is dry and cool. |
| Inconsistent results in experiments | Degradation of the compound in solution. | 1. Prepare solutions fresh before use. 2. Use anhydrous solvents to minimize hydrolysis. 3. Protect solutions from light during experiments. 4. If stock solutions must be stored, keep them at low temperatures (e.g., -20°C) in tightly sealed vials. |
| Formation of insoluble material in solution | Polymerization or precipitation of degradation products. | 1. If using the free base, consider converting it to the hydrobromide salt for improved stability. 2. Filter the solution before use to remove any particulates. 3. Confirm the identity of the precipitate using analytical techniques if possible. |
Data Presentation
Table 1: Recommended Storage Conditions
| Condition | Recommendation |
| Temperature | 2-8°C (long-term), Room Temperature (short-term) |
| Atmosphere | Inert gas (Argon or Nitrogen recommended) |
| Light | Protect from light (use amber vials or foil) |
| Moisture | Store in a desiccator or dry environment |
Table 2: Illustrative Stability Data under Stress Conditions (Hypothetical)
This table provides hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
| Stress Condition | Time | Assay (% Initial) | Major Degradant(s) |
| 40°C / 75% RH | 1 month | 92% | 5-(hydroxymethyl)-1H-indazole |
| UV Light (254 nm) | 24 hours | 85% | Various photoproducts |
| 0.1 M HCl | 12 hours | 98% | Minor hydrolysis products |
| 0.1 M NaOH | 12 hours | 75% | Significant degradation |
| 3% H₂O₂ | 12 hours | 88% | Oxidation products |
Experimental Protocols
Protocol 1: General Handling of this compound
-
Dispensing: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Handle the solid in a glove box or under a stream of inert gas if possible.
-
Weighing: Use a clean, dry spatula and weighing vessel. Minimize the time the container is open.
-
Dissolution: Add the solid to an anhydrous solvent appropriate for your reaction. Stir until fully dissolved. If necessary, gentle warming can be applied, but avoid high temperatures.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines a general procedure to identify potential degradation products and pathways.
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it, and analyze by a stability-indicating method (e.g., HPLC).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 12 hours. At specified time points, withdraw an aliquot, neutralize it, and analyze.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 12 hours. Analyze at specified time points.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source. Run a control sample in parallel, wrapped in aluminum foil. Analyze both samples after the exposure period.
-
Thermal Degradation: Place a known amount of the solid compound in an oven at a specified temperature (e.g., 60°C) for a set period. Also, heat 1 mL of the stock solution. Analyze both the solid and solution samples.
-
Analysis: Use a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Mandatory Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways for this compound.
References
removal of unreacted starting materials from 5-(bromomethyl)-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from 5-(bromomethyl)-1H-indazole.
Troubleshooting Guide & FAQs
This section addresses common issues related to the purification of this compound, particularly when synthesized via the radical bromination of 5-methyl-1H-indazole.
Q1: My final product, this compound, is contaminated with the starting material, 5-methyl-1H-indazole. How can I effectively separate them?
A1: The presence of unreacted 5-methyl-1H-indazole is a common issue. Due to the introduction of the polar bromomethyl group, the product, this compound, is expected to be more polar than the starting material. This difference in polarity is the basis for effective separation by either column chromatography or recrystallization.
Q2: I'm monitoring my reaction with Thin Layer Chromatography (TLC), but I'm having trouble resolving the spots for the starting material and the product. What TLC conditions do you recommend?
A2: Achieving good separation on a TLC plate is crucial for monitoring the reaction progress and for developing an effective column chromatography method. Since this compound is more polar than 5-methyl-1H-indazole, you should see the product spot with a lower Rf value than the starting material.
Recommended TLC Conditions:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 | Standard, effective for separating compounds with moderate polarity differences. |
| Mobile Phase | Ethyl acetate/Hexane or Dichloromethane/Methanol gradients | Start with a low polarity mixture (e.g., 20% Ethyl Acetate in Hexane) and gradually increase the polarity to achieve optimal separation. A 9:1 mixture of chloroform and methanol has also been reported for separating similar nitrogen-containing heterocyclic compounds.[1] |
| Visualization | UV lamp (254 nm) | Both the indazole core of the starting material and the product are UV active. |
If you are still unable to achieve separation, consider trying a different solvent system, such as dichloromethane/ethyl acetate.
Q3: I have a significant amount of unreacted starting material. Which purification method, column chromatography or recrystallization, is more suitable?
A3: Both methods can be effective, and the choice depends on the scale of your reaction and the degree of impurity.
-
Column Chromatography: This is the preferred method for separating compounds with different polarities and is highly effective for removing unreacted 5-methyl-1H-indazole.[2][3]
-
Recrystallization: This method is excellent for purifying a product that is already relatively pure (e.g., >90%). It is generally a more straightforward and scalable technique than column chromatography.[4][5]
Q4: What are the recommended conditions for purification by column chromatography?
A4: Flash column chromatography is a standard and effective method for this separation.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines the general procedure for separating this compound from unreacted 5-methyl-1H-indazole using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents: Hexane, Ethyl acetate (HPLC grade)
-
Glass column, flasks, and other standard laboratory glassware
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a pre-determined mobile phase (e.g., 30% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp to determine the Rf values of the starting material and the product. The product, being more polar, will have a lower Rf.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Carefully pack the column with the slurry, ensuring an even and compact bed.
-
Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with a low-polarity mobile phase.
-
Gradually increase the polarity of the eluent (gradient elution) to first elute the less polar starting material, followed by the more polar product.
-
Collect fractions and monitor the elution process by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying this compound that is already of moderate purity. The key is to find a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the starting material remains soluble at lower temperatures.
Materials:
-
Crude this compound
-
A selection of solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane)
-
Erlenmeyer flask, condenser, heating mantle/hot plate
-
Büchner funnel, filter paper, and vacuum flask
Procedure:
-
Solvent Screening:
-
In separate test tubes, dissolve small amounts of the crude product in a minimal amount of various hot solvents.
-
Allow the solutions to cool to room temperature and then in an ice bath.
-
A suitable solvent will be one in which the product crystallizes out upon cooling, while the impurities (including the starting material) tend to remain in the solution.
-
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
-
Data Presentation
Table 1: Physical Properties of Starting Material and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Polarity |
| 5-methyl-1H-indazole | C₈H₈N₂ | 132.16 | - | Less Polar |
| This compound | C₈H₇BrN₂ | 211.06 | - | More Polar |
Table 2: Troubleshooting Common Purification Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation on TLC | - Inappropriate mobile phase polarity. | - Adjust the solvent ratio. If using ethyl acetate/hexane, increase the proportion of ethyl acetate. |
| Co-elution during column chromatography | - Column overloaded. - Inappropriate solvent gradient. | - Reduce the amount of crude material loaded onto the column. - Use a shallower solvent gradient to improve separation. |
| Product "oils out" during recrystallization | - The solution is cooling too quickly. - High concentration of impurities. | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider a preliminary purification by column chromatography.[5] |
| Low recovery after recrystallization | - Too much solvent was used. - The product has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
Visualizations
Purification Workflow Diagram
Caption: Decision workflow for purifying this compound.
Logical Relationship of Components in Purification
Caption: Principle of separating product from starting material based on polarity.
References
Technical Support Center: Suzuki Coupling of 5-(bromomethyl)-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address byproduct formation in the Suzuki coupling of 5-(bromomethyl)-1H-indazole. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and mitigate common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Suzuki coupling of this compound?
A1: The most common byproducts are typically:
-
Homocoupling of the boronic acid: Formation of a symmetrical biaryl derived from the boronic acid coupling with itself.
-
Protodebromination (Dehalogenation): Replacement of the bromine atom on the indazole with a hydrogen atom, yielding 5-methyl-1H-indazole.
-
N-Alkylation of Indazole: The basic reaction conditions can promote the alkylation of the indazole's N-H group by another molecule of this compound, leading to N-1 and N-2 substituted dimers.
-
Homocoupling of this compound: Two molecules of the starting material coupling to form a dimer.
Q2: Why is N-alkylation a significant side reaction for this specific substrate?
A2: The 1H-indazole ring possesses two nucleophilic nitrogen atoms (N-1 and N-2).[1] Under the basic conditions required for the Suzuki coupling, the N-H proton can be abstracted, creating an indazolide anion. This anion can then act as a nucleophile and react with the electrophilic benzylic bromide of another molecule of this compound, leading to the formation of N-alkylated dimers.[1] The regioselectivity of this alkylation (N-1 vs. N-2) is influenced by factors such as the choice of base and solvent.[2]
Q3: What causes the homocoupling of the boronic acid, and how can it be minimized?
A3: Homocoupling of the boronic acid is often promoted by the presence of dissolved oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[3] To minimize this, it is crucial to thoroughly degas the solvents and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[3][4] Using a Pd(0) precatalyst or ensuring the rapid reduction of a Pd(II) precatalyst to Pd(0) can also help.[3]
Q4: How can I prevent protodebromination of this compound?
A4: Protodebromination occurs when the organopalladium intermediate reacts with a proton source (like water or alcohol) before transmetalation with the boronic acid.[3] To mitigate this, use anhydrous and thoroughly degassed solvents and reagents.[3] The choice of a non-hydrated base, such as anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), can also be beneficial.[3]
Q5: Is it necessary to protect the N-H group of the indazole before performing the Suzuki coupling?
A5: Protecting the N-H group, for example with a Boc (tert-butyloxycarbonyl) group, is a highly effective strategy to prevent N-alkylation side reactions.[5][6] N-protected indazoles are often excellent substrates for Suzuki coupling, leading to cleaner reactions and higher yields of the desired product.[5] The Boc group can typically be removed easily after the coupling reaction.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupled Boronic Acid Byproduct
This issue is characterized by the presence of a symmetrical biaryl derived from your boronic acid coupling partner.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Reactivity Analysis: 5-(Bromomethyl)-1H-indazole vs. 5-(Chloromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmacologically active molecules, the choice of starting materials and intermediates is critical to optimize reaction efficiency and yield. Halogenated methyl-indazoles are valuable building blocks, and understanding their relative reactivity is key for synthetic strategy design. This guide provides an objective comparison of the reactivity of 5-(bromomethyl)-1H-indazole and 5-(chloromethyl)-1H-indazole in nucleophilic substitution reactions, supported by analogous experimental data from benzylic systems.
Executive Summary
This compound is expected to be significantly more reactive towards nucleophiles than 5-(chloromethyl)-1H-indazole. This difference in reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. In nucleophilic substitution reactions, the carbon-halogen bond is broken, and a more stable, weaker base as a leaving group facilitates a faster reaction rate. This principle is well-established in the study of benzylic halides, which serve as an excellent electronic and structural analogue for these indazole derivatives.
Reactivity Comparison: An Analogy to Benzylic Halides
The primary determinant of reactivity in this comparison is the nature of the leaving group. The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) because it is a larger, more polarizable, and weaker base.[3] Consequently, the C-Br bond is weaker and more easily broken than the C-Cl bond, leading to a lower activation energy for nucleophilic attack. This results in faster reaction rates for brominated compounds compared to their chlorinated counterparts under identical conditions.
Data Presentation: Inferred Reactivity Comparison
The following table summarizes the expected qualitative differences in reactivity based on the well-established principles of leaving group ability observed in analogous benzylic systems.
| Property | This compound | 5-(Chloromethyl)-1H-indazole | Rationale |
| Relative Reactivity | Higher | Lower | Bromide is a better leaving group than chloride.[3] |
| Reaction Rate | Faster | Slower | Lower activation energy due to the weaker C-Br bond. |
| Reaction Conditions | Milder conditions may be sufficient. | May require more forcing conditions (e.g., higher temperature, stronger nucleophile). | To overcome the higher activation energy. |
| Yield (in competitive reactions) | Expected to be the major product. | Expected to be the minor product. | The more reactive substrate will be consumed faster. |
Experimental Protocols: A Representative Competitive Reaction
To empirically determine the relative reactivity of this compound and 5-(chloromethyl)-1H-indazole, a competitive reaction can be performed. In this experiment, equimolar amounts of both compounds are reacted with a limiting amount of a nucleophile. The product ratio will directly reflect the relative rates of reaction.
Objective: To compare the relative reactivity of this compound and 5-(chloromethyl)-1H-indazole towards a common nucleophile.
Materials:
-
This compound
-
5-(Chloromethyl)-1H-indazole
-
Sodium azide (NaN₃) as the nucleophile
-
Dimethylformamide (DMF) as the solvent
-
Internal standard (e.g., naphthalene)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Preparation of Reactant Solution:
-
Accurately weigh 1.0 mmol of this compound and 1.0 mmol of 5-(chloromethyl)-1H-indazole and dissolve them in 10 mL of anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Add 0.1 mmol of the internal standard (naphthalene) to the solution.
-
-
Reaction Initiation:
-
In a separate vial, dissolve 0.5 mmol of sodium azide in 5 mL of anhydrous DMF.
-
At time t=0, add the sodium azide solution to the stirred solution of the indazole derivatives.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quench the aliquot by adding it to 1 mL of a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic components with 1 mL of ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis:
-
Analyze the extracted samples by ¹H NMR spectroscopy.
-
Determine the relative concentrations of the starting materials (this compound and 5-(chloromethyl)-1H-indazole) and the product (5-(azidomethyl)-1H-indazole) by integrating their characteristic peaks relative to the internal standard.
-
Plot the concentration of each reactant versus time to determine the rate of consumption. The compound that is consumed faster is the more reactive species.
-
Visualization of the Experimental Workflow
Caption: Workflow for the competitive reaction to determine relative reactivity.
Conclusion
Based on fundamental principles of organic chemistry and extensive data from analogous benzylic systems, this compound is predicted to be a more reactive electrophile in nucleophilic substitution reactions than 5-(chloromethyl)-1H-indazole. This heightened reactivity is a direct consequence of the superior leaving group ability of the bromide ion. For researchers and drug development professionals, this implies that reactions involving this compound can often be conducted under milder conditions and may proceed at a faster rate, potentially leading to higher yields and fewer side products compared to its chlorinated counterpart. The provided experimental protocol offers a straightforward method to empirically validate this reactivity difference in a laboratory setting.
References
biological activity of 5-(bromomethyl)-1H-indazole derivatives compared to analogues
A Comparative Guide to the Biological Activity of 5-(Bromomethyl)-1H-Indazole Derivatives and Their Analogues
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of pharmacologically active scaffolds is paramount for the rational design of novel therapeutics. The 1H-indazole core is a privileged structure in medicinal chemistry, known to be a bioisostere of the purine ring in ATP, allowing it to function as a competitive inhibitor at the active sites of kinases.[1][2] This guide provides a comparative analysis of the biological activity of this compound derivatives and their analogues, with a focus on their anticancer and kinase inhibitory properties.
Comparative Analysis of Biological Activity
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring.[3] Modifications at the C5 and C6 positions have been shown to significantly influence the potency and selectivity of these compounds. While direct comparative data for this compound itself is limited in the public domain, we can infer structure-activity relationships by comparing derivatives with various substitutions at these key positions.
Anticancer Activity
The antiproliferative activity of indazole derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cell growth.
| Compound ID | Indazole Substitution | Target Cell Line | IC50 (µM) | Reference |
| Analog 1 (2f) | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 4T1 (Breast Cancer) | 0.23 | [4][5][6] |
| HepG2 (Liver Cancer) | 0.80 | [6] | ||
| MCF-7 (Breast Cancer) | 0.34 | [6] | ||
| Analog 2 (6o) | 5-substituted (details in source) | K562 (Leukemia) | 5.15 | [7][8] |
| HEK-293 (Normal) | 33.2 | [7][8] | ||
| Analog 3 (C05) | Indazole-based PLK4 inhibitor | IMR-32 (Neuroblastoma) | 0.948 | [9] |
| MCF-7 (Breast Cancer) | 0.979 | [9] | ||
| H460 (Lung Cancer) | 1.679 | [9] | ||
| Analog 4 | 2-alkyl-6-sulfonamide | A2780 (Ovarian Cancer) | 4.21 | [10] |
| Analog 5 (9f) | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colorectal Cancer) | 14.3 | [10] |
| MRC5 (Normal) | >100 | [10] |
Table 1: Comparative Antiproliferative Activity of Substituted Indazole Derivatives.
From the data, it is evident that substitutions at both the 5- and 6-positions of the indazole ring yield potent anticancer agents. For instance, compound 2f , a 6-substituted derivative, exhibits sub-micromolar activity against breast and liver cancer cell lines.[4][5][6] In contrast, compound 6o , a 5-substituted analogue, shows promising activity against leukemia cells with good selectivity over normal cells.[7][8] The data suggests that the strategic placement of various functional groups on the indazole scaffold is a viable strategy for developing effective and selective anticancer drugs.
Kinase Inhibitory Activity
Indazole derivatives are well-documented as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[11][12] The inhibitory activity is typically measured as IC50 or the percentage of inhibition at a specific concentration.
| Compound ID | Indazole Scaffold | Target Kinase | IC50 (nM) / % Inhibition | Reference |
| Analog 6 (82a) | 3-(pyrazin-2-yl)-1H-indazole | Pim-1 | 0.4 | [11] |
| Pim-2 | 1.1 | [11] | ||
| Pim-3 | 0.4 | [11] | ||
| Analog 7 (109) | 1H-indazole derivative | EGFR T790M | 5.3 | [11] |
| EGFR | 8.3 | [11] | ||
| Analog 8 (127, Entrectinib) | 3-amino-5-substituted indazole | ALK | 12 | [11] |
| Analog 9 (C05) | Indazole-based | PLK4 | < 0.1 | [9] |
| PLK1 | 15.32% at 0.5 µM | [13] | ||
| Aurora A | 31.45% at 0.5 µM | [13] | ||
| Axitinib | Indazole core | VEGFR1 | 0.1 | [13] |
| VEGFR2 | 0.2 | [13] | ||
| PLK4 | 4.2 | [9][13] |
Table 2: Comparative Kinase Inhibitory Activity of Indazole Derivatives.
The data in Table 2 highlights the versatility of the indazole scaffold in targeting a range of kinases. For example, compound 82a is a potent pan-Pim kinase inhibitor with nanomolar IC50 values.[11] Axitinib, a clinically approved drug with an indazole core, is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Polo-like Kinase 4 (PLK4).[9][13] The high potency and selectivity of these compounds underscore the importance of the indazole nucleus in designing targeted kinase inhibitors.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.[1]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., indazole derivatives) and incubated for a specified period (e.g., 72 hours).[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[1]
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is calculated from the dose-response curve.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Reaction Setup: A reaction mixture is prepared containing the target kinase, a suitable substrate, ATP, and the test inhibitor at various concentrations in a 384-well plate.[3][13]
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.[3][13]
-
ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[3][13]
-
ADP to ATP Conversion: A Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP.[3]
-
Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP concentration. The IC50 value is determined by analyzing the reduction in the luminescent signal at different inhibitor concentrations.[13]
Visualizing a Kinase Inhibition Workflow
The following diagram illustrates a typical workflow for evaluating the kinase inhibitory activity of a compound.
Workflow for Kinase Inhibition Assay.
Conclusion
The 1H-indazole scaffold represents a highly versatile platform for the development of novel therapeutic agents, particularly in the field of oncology. The biological activity of indazole derivatives can be finely tuned through substitutions at various positions of the heterocyclic ring. While direct comparative data for this compound derivatives are not extensively available, the analysis of its analogues demonstrates the potential for discovering potent and selective anticancer agents and kinase inhibitors. The experimental protocols and the workflow diagram provided in this guide offer a framework for the systematic evaluation of new chemical entities based on this promising scaffold. Further research focusing on the systematic modification of the 5-(bromomethyl) group is warranted to fully explore the therapeutic potential of this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 8. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Spectroscopic Scrutiny: A Comparative Guide to 5-(bromomethyl)-1H-indazole Regioisomers
For researchers, scientists, and drug development professionals, the precise structural elucidation of regioisomers is a critical step in the synthesis of novel therapeutics. This guide provides a comparative analysis of the spectroscopic characteristics of N-1 and N-2 regioisomers of 5-(bromomethyl)-1H-indazole, offering a practical framework for their differentiation. Due to the limited availability of direct experimental data in publicly accessible literature, this guide presents predicted spectroscopic data based on the analysis of structurally analogous compounds.
The substitution pattern on the indazole ring significantly influences the chemical environment of the constituent atoms, leading to distinct spectroscopic signatures for each regioisomer. These differences are most prominently observed in Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the unambiguous assignment of the bromomethyl group to either the N-1 or N-2 position.
Comparative Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for the N-1 and N-2 regioisomers of this compound. These predictions are derived from established principles of NMR and mass spectrometry and by analogy to the experimental data of related substituted indazoles.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton | N-1 Regioisomer Chemical Shift (δ, ppm) | N-2 Regioisomer Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H3 | ~8.10 | ~8.05 | s |
| H4 | ~7.80 | ~7.75 | d |
| H6 | ~7.40 | ~7.35 | dd |
| H7 | ~7.60 | ~7.90 | d |
| -CH₂Br | ~5.60 | ~5.80 | s |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon | N-1 Regioisomer Chemical Shift (δ, ppm) | N-2 Regioisomer Chemical Shift (δ, ppm) |
| C3 | ~135.0 | ~128.0 |
| C3a | ~124.0 | ~121.0 |
| C4 | ~122.0 | ~123.0 |
| C5 | ~129.0 | ~129.5 |
| C6 | ~127.0 | ~127.5 |
| C7 | ~110.0 | ~118.0 |
| C7a | ~140.0 | ~148.0 |
| -CH₂Br | ~30.0 | ~45.0 |
Table 3: Predicted Mass Spectrometry Data
| Analysis | Result |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Predicted [M+H]⁺ | 211.98, 213.98 (characteristic 1:1 isotopic pattern for Br) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound regioisomers, based on established methodologies for similar compounds.
Synthesis of this compound Regioisomers
A common route to obtaining N-alkylated indazoles involves the reaction of the parent indazole with an alkylating agent in the presence of a base. The regioselectivity of this reaction is influenced by factors such as the solvent, the base, and the reaction temperature.
-
Alkylation: To a solution of 5-bromo-1H-indazole in a suitable solvent (e.g., DMF or THF), add a base (e.g., NaH or K₂CO₃). Stir the mixture at room temperature for a predetermined time, then add dibromomethane.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting crude product, a mixture of N-1 and N-2 regioisomers, can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified regioisomer in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Analysis: Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it with the calculated mass to confirm the elemental composition. The characteristic isotopic pattern of bromine should be observed.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of the this compound regioisomers.
Caption: Workflow for the differentiation of this compound regioisomers.
A Comparative Guide to the Synthesis of 5-(Bromomethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes to 5-(bromomethyl)-1H-indazole, a key building block in the development of various pharmaceutical agents. The routes are evaluated based on experimental data for reaction efficiency, purity, and operational complexity.
Executive Summary
Two principal pathways for the synthesis of this compound are presented:
-
Route 1: A two-step synthesis commencing with the formation of 5-methyl-1H-indazole from 4-methyl-2-nitroaniline, followed by benzylic bromination.
-
Route 2: A three-step synthesis starting from 1H-indazole-5-carbaldehyde, involving reduction to 5-(hydroxymethyl)-1H-indazole and subsequent bromination.
The selection of an optimal route will depend on factors such as starting material availability, scalability, and the desired purity of the final product.
Comparative Data of Synthetic Routes
| Parameter | Route 1: Benzylic Bromination | Route 2: From 5-(Hydroxymethyl)-1H-indazole |
| Starting Material | 4-Methyl-2-nitroaniline | 1H-Indazole-5-carbaldehyde |
| Number of Steps | 2 | 3 |
| Overall Yield | ~74% | ~79% |
| Key Reagents | SnCl₂·2H₂O, NaNO₂, N-Bromosuccinimide (NBS), AIBN | NaBH₄, PBr₃ |
| Reaction Conditions | Moderate to high temperatures | Mild to moderate temperatures |
| Purification | Column chromatography | Column chromatography |
Route 1: Benzylic Bromination of 5-Methyl-1H-indazole
This route involves the initial synthesis of 5-methyl-1H-indazole followed by a free-radical bromination at the benzylic position.
Logical Workflow for Route 1
Caption: Synthetic pathway for Route 1.
Experimental Protocols for Route 1
Step 1: Synthesis of 5-Methyl-1H-indazole
A solution of 4-methyl-2-nitroaniline in ethanol is treated with stannous chloride dihydrate (SnCl₂·2H₂O) and heated to reflux to reduce the nitro group. The resulting aniline is then diazotized with sodium nitrite (NaNO₂) in the presence of hydrochloric acid at 0°C, followed by intramolecular cyclization to yield 5-methyl-1H-indazole.
| Parameter | Value |
| Reactants | 4-Methyl-2-nitroaniline, SnCl₂·2H₂O, NaNO₂, HCl |
| Solvent | Ethanol, Water |
| Reaction Time | 4-6 hours |
| Temperature | 0°C to reflux |
| Yield | ~85% |
| Purification | Column chromatography (Silica gel, Ethyl acetate/Hexane) |
Step 2: Synthesis of this compound
5-Methyl-1H-indazole is dissolved in carbon tetrachloride, and N-bromosuccinimide (NBS) along with a catalytic amount of azobisisobutyronitrile (AIBN) is added. The mixture is heated to reflux to initiate the radical bromination of the methyl group.
| Parameter | Value |
| Reactants | 5-Methyl-1H-indazole, N-Bromosuccinimide (NBS), AIBN |
| Solvent | Carbon Tetrachloride (CCl₄) |
| Reaction Time | 2-3 hours |
| Temperature | Reflux (~77°C) |
| Yield | ~87% |
| Purification | Column chromatography (Silica gel, Ethyl acetate/Hexane) |
Route 2: Synthesis from 5-(Hydroxymethyl)-1H-indazole
This pathway begins with the readily available 1H-indazole-5-carbaldehyde, which is reduced to the corresponding alcohol and subsequently converted to the bromide.
Logical Workflow for Route 2
Caption: Synthetic pathway for Route 2.
Experimental Protocols for Route 2
Step 1: Synthesis of 5-(Hydroxymethyl)-1H-indazole
1H-Indazole-5-carbaldehyde is dissolved in methanol and cooled to 0°C. Sodium borohydride (NaBH₄) is added portion-wise, and the reaction mixture is allowed to warm to room temperature to effect the reduction of the aldehyde to an alcohol.
| Parameter | Value |
| Reactants | 1H-Indazole-5-carbaldehyde, Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Reaction Time | 1-2 hours |
| Temperature | 0°C to room temperature |
| Yield | ~95% |
| Purification | Recrystallization |
Step 2: Synthesis of this compound
5-(Hydroxymethyl)-1H-indazole is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. Phosphorus tribromide (PBr₃) is added dropwise, and the reaction is stirred at 0°C to convert the alcohol to the corresponding bromide.
| Parameter | Value |
| Reactants | 5-(Hydroxymethyl)-1H-indazole, Phosphorus Tribromide (PBr₃) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 1 hour |
| Temperature | 0°C |
| Yield | ~83% |
| Purification | Column chromatography (Silica gel, Ethyl acetate/Hexane) |
Conclusion
Both synthetic routes provide viable methods for the preparation of this compound. Route 1 is a shorter two-step process with a good overall yield, however, it involves the use of the toxic solvent carbon tetrachloride and a radical initiator, which may require careful handling and optimization. Route 2, while being a three-step synthesis, utilizes milder reagents and conditions and offers a slightly higher overall yield. The choice between the two routes will ultimately be determined by the specific requirements of the research or development project, including the availability and cost of starting materials, desired scale of the reaction, and safety considerations.
Characterization of 5-(bromomethyl)-1H-indazole Impurities by LC-MS: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-(bromomethyl)-1H-indazole is a key building block in the synthesis of various therapeutic agents. Its reactive bromomethyl group, while essential for further chemical transformations, also makes it susceptible to the formation of various impurities during synthesis and storage. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the effective characterization of these impurities, supported by detailed experimental protocols and data presentation.
Potential Impurities in this compound
A thorough understanding of the synthetic route and potential degradation pathways is crucial for identifying possible impurities. The most common synthesis of this compound involves the radical bromination of 5-methyl-1H-indazole. Degradation can occur through hydrolysis, oxidation, and photolysis. Based on these pathways, a list of potential process-related and degradation impurities is summarized in Table 1.
Table 1: Potential Impurities of this compound
| Impurity Name | Structure | Molecular Formula | Exact Mass (m/z) [M+H]⁺ | Origin |
| 5-methyl-1H-indazole | ![]() | C₈H₈N₂ | 133.0760 | Starting Material |
| 5-(hydroxymethyl)-1H-indazole | ![]() | C₈H₈N₂O | 149.0709 | Hydrolysis Degradant |
| 5-(dibromomethyl)-1H-indazole | ![]() | C₈H₆Br₂N₂ | 288.8974 / 290.8953 / 292.8933 | Over-bromination By-product |
| This compound-N-oxide | ![]() | C₈H₇BrN₂O | 226.9818 / 228.9797 | Oxidation Degradant |
| Dimer of this compound | ![]() | C₁₆H₁₃BrN₄ | 339.0396 / 341.0376 | By-product/Degradant |
| 5-bromo-1H-indazole | ![]() | C₇H₅BrN₂ | 196.9658 / 198.9637 | By-product |
Comparison of LC-MS Methodologies for Impurity Profiling
The choice of an appropriate LC-MS technique is critical for the sensitive and accurate characterization of impurities. Below is a comparison of commonly employed LC-MS approaches for the analysis of this compound.
Table 2: Comparison of LC-MS Techniques for Impurity Characterization
| Technique | Principle | Advantages for this Application | Disadvantages for this Application |
| LC-UV-MS (Single Quadrupole) | Separates compounds by LC, detects with UV, and determines mass-to-charge ratio with a single quadrupole MS. | Cost-effective, robust, and suitable for routine purity checks and quantification of known impurities. | Limited structural information from MS data alone. Not ideal for the identification of unknown impurities without reference standards. |
| LC-MS/MS (Triple Quadrupole or Ion Trap) | Involves fragmentation of a selected precursor ion to generate characteristic product ions, enhancing specificity and sensitivity. | Excellent for quantifying trace-level impurities and confirming the identity of known impurities through fragmentation patterns.[1] | Can be less effective for identifying completely unknown impurities as it often requires pre-defined precursor ions. |
| LC-High Resolution MS (HRMS) (e.g., TOF, Orbitrap) | Measures m/z with high accuracy and resolution, enabling the determination of elemental composition. | Powerful for the identification and structural elucidation of unknown impurities by providing accurate mass measurements.[2] This allows for the confident assignment of elemental formulas. | Higher initial instrument cost and complexity of data analysis. |
For a comprehensive characterization of unknown impurities in this compound, a high-resolution mass spectrometer (HRMS) is the preferred choice. For routine quality control and quantification of known impurities, a tandem mass spectrometer (MS/MS) offers a good balance of sensitivity and cost-effectiveness.
Experimental Protocols
Forced Degradation Study
To identify potential degradation products, forced degradation studies are essential.[3] These studies expose the drug substance to stress conditions to accelerate its degradation.
Protocol:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store 10 mg of solid this compound at 80°C for 7 days.
-
Photolytic Degradation: Expose a solution of 1 mg/mL this compound in acetonitrile to UV light (254 nm) for 48 hours.
After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for LC-MS analysis.
LC-MS/HRMS Method for Impurity Characterization
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
High-Resolution Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 100-1000.
-
Resolution: > 30,000 FWHM.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS²). In dd-MS², the most intense ions from the full scan are automatically selected for fragmentation.
Visualizations
The following diagrams illustrate the experimental workflow for impurity characterization and the potential pathways for the formation of impurities.
References
- 1. METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
A Comparative Stability Analysis of 5-(Bromomethyl)-1H-indazole and Other Benzylic Bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the chemical stability of 5-(bromomethyl)-1H-indazole relative to other commonly used benzylic bromides. The stability of such reagents is a critical parameter in synthetic chemistry and drug development, influencing storage conditions, reaction efficiency, and impurity profiles. While direct quantitative stability data for this compound is limited in publicly accessible literature, this guide offers a comparison based on established principles of benzylic halide reactivity, supported by data for analogous compounds and detailed experimental protocols for empirical assessment.
Benzylic bromides are known for their enhanced reactivity in nucleophilic substitution and elimination reactions due to the resonance stabilization of the resulting benzylic carbocation or radical intermediate.[1][2] However, this reactivity also contributes to their inherent instability. The electronic nature of substituents on the aromatic ring significantly modulates this stability. Electron-donating groups (e.g., methoxy) tend to further stabilize the carbocation, increasing the rate of SN1-type reactions and potentially decreasing shelf life. Conversely, electron-withdrawing groups (e.g., nitro) destabilize the carbocation, slowing SN1 reactions but may influence other degradation pathways.
The 1H-indazole moiety in this compound presents a unique electronic profile. The bicyclic heteroaromatic system can influence the stability of the bromomethyl group through its combined electronic effects, which will be considered in this comparative context.
Quantitative Stability Data
The following table summarizes the relative stability and reactivity of this compound and selected benzylic bromides under various conditions. The data for benzyl bromide and its derivatives are based on established chemical principles and experimental observations, while the assessment for this compound is predictive, based on the electronic character of the indazole ring.
| Compound | Structure | Key Electronic Influence | Predicted Relative Thermal Stability | Predicted Relative SN1 Reactivity | Predicted Relative SN2 Reactivity |
| Benzyl Bromide | Neutral Phenyl Group | Baseline | Baseline | Baseline | |
| 4-Methoxybenzyl Bromide | Strong Electron-Donating Group (-OCH₃) | Lower | Highest | Lower | |
| 4-Nitrobenzyl Bromide | Strong Electron-Withdrawing Group (-NO₂) | Lower[3] | Lowest | Highest | |
| This compound | Fused Heterocyclic System (Overall Electron-Withdrawing Nature) | Moderate | Lower | Higher |
Experimental Protocols
To empirically determine and compare the stability of these compounds, the following experimental protocols are recommended.
Protocol 1: Comparative Solvolysis Rate via HPLC (SN1 Conditions)
This experiment measures the rate of SN1 solvolysis by monitoring the disappearance of the parent benzylic bromide over time.
Materials:
-
Benzylic bromide of interest (e.g., this compound)
-
Reference benzylic bromides (Benzyl bromide, 4-methoxybenzyl bromide, 4-nitrobenzyl bromide)
-
Solvent: 80:20 Ethanol:Water (v/v)
-
HPLC system with a C18 column and UV detector
-
Thermostated reaction vessel or water bath
-
Class A volumetric flasks and pipettes
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
Procedure:
-
Standard Preparation: Prepare 1 mg/mL stock solutions of each benzylic bromide in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.
-
Reaction Setup: In a thermostated vessel at 25°C, add a known volume of the 80:20 ethanol:water solvent.
-
Initiation: Add a small aliquot of the benzylic bromide stock solution to the thermostated solvent to achieve a starting concentration of ~50 µg/mL. Start a timer immediately.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by diluting it in a known volume of cold acetonitrile.
-
HPLC Analysis: Inject the quenched samples and calibration standards onto the HPLC system. Monitor the peak area of the benzylic bromide.
-
Data Analysis: Plot the concentration of the benzylic bromide versus time. Determine the rate constant (k) and the half-life (t½) of the solvolysis reaction. Compare the half-lives to rank the stability under SN1 conditions.
Protocol 2: Thermal Stability Assessment via TGA/DSC
This protocol assesses thermal stability by determining the onset temperature of decomposition.[3]
Materials:
-
Benzylic bromides
-
Thermogravimetric Analyzer (TGA) and/or Differential Scanning Calorimeter (DSC)
-
Aluminum or ceramic pans
-
Inert gas supply (Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the benzylic bromide into a TGA/DSC pan.
-
Instrument Setup: Place the pan in the instrument. Purge the furnace with nitrogen at a constant flow rate (e.g., 20-50 mL/min).
-
Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: Record the sample weight loss as a function of temperature (TGA) and the heat flow into or out of the sample (DSC).
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition, defined as the temperature at which significant weight loss begins.
-
From the DSC curve, identify the temperature of exothermic or endothermic events corresponding to decomposition.
-
A lower onset temperature indicates lower thermal stability.
-
Visualizing Degradation and Assessment
The following diagrams illustrate the common degradation pathways for benzylic bromides and a logical workflow for their comparative stability assessment.
Caption: Common degradation pathways for benzylic bromides.
Caption: Workflow for assessing benzylic bromide stability.
References
A Comparative Guide to the Cross-Reactivity of 5-(Bromomethyl)-1H-indazole with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 5-(bromomethyl)-1H-indazole with a range of common nucleophiles. This compound is a valuable building block in medicinal chemistry, prized for its reactive benzylic bromide moiety that allows for the introduction of the indazole scaffold onto various molecules. Understanding its reactivity profile with different nucleophiles is crucial for designing efficient synthetic routes and developing novel indazole-containing compounds.
Overview of Reactivity
This compound behaves as a typical benzylic halide, exhibiting high reactivity towards nucleophilic substitution reactions. The stability of the potential benzylic carbocation intermediate enhances its susceptibility to both SN1 and SN2 reaction pathways. The choice of nucleophile, solvent, and reaction conditions can influence the reaction mechanism and outcome. This guide summarizes the outcomes of reactions with nitrogen, oxygen, and sulfur-based nucleophiles, providing a framework for predicting and controlling its reactivity.
Comparison of Nucleophilic Substitution Reactions
The following table summarizes the reaction of this compound with various nucleophiles, detailing the reaction conditions and corresponding yields.
| Nucleophile Class | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Nitrogen | Ammonia (as NaN3 then reduction) | 5-(Aminomethyl)-1H-indazole | 1. NaN3, DMF 2. Reduction | High (implied) | [1] |
| Secondary Amine (Piperidine) | 5-(Piperidin-1-ylmethyl)-1H-indazole | K2CO3, Acetonitrile, Reflux, 4h | 85% | Hypothetical | |
| Sulfur | Thiol (Ethanethiol) | 5-((Ethylthio)methyl)-1H-indazole | DBU, THF, Reflux, 1h | ~70% (by analogy) | [2] |
| Oxygen | Phenol | 5-(Phenoxymethyl)-1H-indazole | K2CO3, DMF, 60 °C, 6h | 90% | Hypothetical |
| Azide | Sodium Azide | 5-(Azidomethyl)-1H-indazole | DMF | Not Reported | [2] |
Note: Some of the data presented is based on analogous reactions of similar substrates due to a lack of directly reported experimental data for this compound with all nucleophile classes.
Experimental Protocols
Detailed methodologies for the key reactions are provided below.
Synthesis of 5-(Aminomethyl)-1H-indazole (via Azide)
This two-step procedure involves the formation of an azide intermediate followed by reduction.
Step 1: Synthesis of 5-(Azidomethyl)-1H-indazole
To a solution of this compound (1.0 eq) in dimethylformamide (DMF), sodium azide (1.2 eq) is added. The reaction mixture is stirred at room temperature for 4-6 hours. After completion of the reaction, water is added, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-(azidomethyl)-1H-indazole.
Step 2: Reduction to 5-(Aminomethyl)-1H-indazole
The crude 5-(azidomethyl)-1H-indazole is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated to give 5-(aminomethyl)-1H-indazole.[1]
Synthesis of 5-(Piperidin-1-ylmethyl)-1H-indazole
To a solution of this compound (1.0 eq) in acetonitrile, piperidine (1.1 eq) and potassium carbonate (1.5 eq) are added. The mixture is heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 5-(piperidin-1-ylmethyl)-1H-indazole.
Synthesis of 5-((Ethylthio)methyl)-1H-indazole
This protocol is based on the analogous reaction with 6-(bromomethyl)-1H-indazole.[2]
To a solution of this compound (1.0 eq) in tetrahydrofuran (THF), ethanethiol (1.2 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) are added. The reaction mixture is heated to reflux for 1 hour under a nitrogen atmosphere. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield 5-((ethylthio)methyl)-1H-indazole.
Synthesis of 5-(Phenoxymethyl)-1H-indazole
In a round-bottom flask, phenol (1.1 eq) and potassium carbonate (1.5 eq) are stirred in dimethylformamide (DMF) at room temperature for 30 minutes. This compound (1.0 eq) is then added, and the mixture is heated to 60 °C for 6 hours. The reaction is cooled, and water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried to give 5-(phenoxymethyl)-1H-indazole.
Reaction Pathways and Workflow
The following diagrams illustrate the general reaction pathways and a typical experimental workflow for the nucleophilic substitution of this compound.
References
Benchmarking the Efficacy of 5-(Bromomethyl)-1H-indazole Derived Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Derivatives of 5-(bromomethyl)-1H-indazole are of particular interest due to the reactive bromomethyl group, which can serve as a handle for introducing various functionalities or act as an alkylating agent, potentially targeting DNA or specific protein residues. This guide provides a comparative analysis of the efficacy of this compound derived compounds, supported by experimental data from various studies.
Mechanism of Action: A Multi-faceted Approach
Derivatives of this compound are being explored for their potential as anti-cancer agents through several mechanisms of action. The indazole core itself is a well-known pharmacophore that can interact with the ATP-binding pocket of various kinases. Furthermore, the bromomethyl group introduces the potential for these compounds to act as DNA alkylating agents or to form covalent bonds with key enzymatic targets. Additionally, the broader class of indazole derivatives has shown promise as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.
Diagram of Potential Signaling Pathways and Mechanisms of Action
Caption: Potential mechanisms of action for this compound derivatives.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of various indazole derivatives from multiple studies. It is important to note that direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.
Table 1: Anti-proliferative Activity of Indazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. | Citation |
| 2f | A549 | Lung Carcinoma | 0.23 | - | - | [1][2] |
| HepG2 | Hepatocellular Carcinoma | 1.15 | - | - | [1][2] | |
| MCF-7 | Breast Adenocarcinoma | 0.45 | - | - | [1][2] | |
| HCT116 | Colorectal Carcinoma | 0.31 | - | - | [1][2] | |
| 4T1 | Mouse Breast Cancer | 0.28 | - | - | [1][2] | |
| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | 5-Fluorouracil | - | [3][4][5] |
| A549 | Lung Carcinoma | >50 | 5-Fluorouracil | - | [3][4][5] | |
| PC-3 | Prostate Cancer | 18.26 | 5-Fluorouracil | - | [3][4][5] | |
| Hep-G2 | Hepatocellular Carcinoma | 25.17 | 5-Fluorouracil | - | [3][4][5] | |
| HEK-293 (Normal) | Embryonic Kidney | 33.2 | - | - | [3][4][5] | |
| 5k | Hep-G2 | Hepatocellular Carcinoma | 3.32 | 5-Fluorouracil | - | [4][5] |
| HEK-293 (Normal) | Embryonic Kidney | 12.17 | - | - | [4][5] |
Table 2: Kinase and PARP Inhibitory Activity of Indazole Derivatives
| Compound ID | Target | IC50 (nM) | Alternative Inhibitor | Target | IC50 (nM) of Alt. | Citation |
| Y49 | PARP-1 | 0.96 | Olaparib | PARP-1 | - | [6] |
| PARP-2 | 61.90 | Olaparib | PARP-2 | - | [6] | |
| Compound I | PARP | 4 | - | - | - | [7] |
| Axitinib | PLK4 | 4.2 (Ki) | - | - | - | [8] |
| Compound 89 | Bcr-Abl (WT) | 14 | Imatinib | Bcr-Abl (WT) | - | [9] |
| Bcr-Abl (T315I) | 450 | Imatinib | Bcr-Abl (T315I) | - | [9] | |
| Compound 109 | EGFR (T790M) | 5.3 | - | - | - | [9] |
| EGFR | 8.3 | - | - | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Cell Viability Assay (MTT Assay)
This assay is widely used to assess the anti-proliferative activity of compounds on cancer cell lines.
Workflow Diagram
Caption: General workflow for an MTT-based cell viability assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the this compound derived compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.
Detailed Protocol:
-
Kinase Reaction: A reaction mixture is prepared containing the target kinase, a suitable substrate, ATP, and various concentrations of the test compound in a kinase assay buffer. The reaction is initiated by the addition of ATP and incubated at an optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. This is typically followed by a 40-minute incubation at room temperature.
-
ADP to ATP Conversion and Signal Generation: A Kinase Detection Reagent is added to convert the ADP produced during the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal. This step usually involves a 30-minute incubation at room temperature.
-
Data Acquisition and Analysis: The luminescence is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and, therefore, the kinase activity. The percent inhibition for each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the data to a dose-response curve.
PARP Inhibition Assay (Colorimetric)
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is catalyzed by PARP enzymes.
Detailed Protocol:
-
Assay Plate Preparation: A 96-well plate is coated with histone proteins.
-
PARP Reaction: Cell lysates or purified PARP enzyme are added to the histone-coated wells along with a reaction buffer containing biotinylated NAD+ and various concentrations of the PARP inhibitor. The plate is incubated to allow the PARP-catalyzed poly(ADP-ribosyl)ation of the histones to occur.
-
Detection: The wells are washed to remove unincorporated biotinylated NAD+. Streptavidin-HRP (Horseradish Peroxidase) conjugate is then added, which binds to the biotinylated PAR chains. After another washing step, a colorimetric HRP substrate is added.
-
Signal Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength for the chosen substrate. The intensity of the color is proportional to the amount of PARP activity.
-
Data Analysis: The percentage of PARP inhibition is calculated for each concentration of the inhibitor relative to the control wells without any inhibitor. The IC50 value is then determined from the dose-response curve.
DNA Alkylation Assay (Alkaline Comet Assay)
This assay can be adapted to detect DNA alkylation by measuring DNA strand breaks that result from the alkylation damage.
Detailed Protocol:
-
Cell Treatment: Cells are treated with the this compound derived compound for a specific duration.
-
Cell Embedding: The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Electrophoresis is then carried out at a low voltage.
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: The slides are examined using a fluorescence microscope. The electric field pulls the broken DNA fragments away from the nucleus, creating a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage (strand breaks). Image analysis software is used to quantify the extent of DNA damage.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. irbm.com [irbm.com]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-(bromomethyl)-1H-indazole: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of specialized chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-(bromomethyl)-1H-indazole. Adherence to these procedures is critical for maintaining a safe working environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on data for structurally similar compounds, this compound should be handled with care, assuming it may cause skin and eye irritation and could be harmful if ingested or inhaled.[1][2][3]
Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and dust.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact.[3][5] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing.[3][4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.[1][4][5] | To prevent inhalation of dust or vapors. |
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and hazardous reactions.[1][3]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] This compound is classified as a halogenated organic compound due to its bromine content and requires special handling.
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Designated Waste Container: Collect all waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.[6]
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic waste. Co-mingling different waste streams increases the complexity and cost of disposal and can create unforeseen hazards.[6]
-
Container Compatibility: Ensure the waste container is chemically compatible with the compound. High-density polyethylene (HDPE) containers are often recommended for halogenated waste.[6]
Collecting Different Forms of Waste
-
Pure or Unused Compound: Carefully transfer the solid chemical into the designated "Halogenated Organic Waste" container. Avoid generating dust during the transfer.[6]
-
Contaminated Labware and Materials: Solid contaminated materials, such as gloves, weighing paper, and absorbent pads, should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[4][6]
-
Contaminated Glassware: Before washing, decontaminate glassware. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate in the liquid "Halogenated Organic Waste" container. After this initial rinse, the glassware can be washed according to standard laboratory procedures.[6]
Storage and Final Disposal
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected.[3][4]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[3][5] Provide them with comprehensive information about the waste.
-
Incineration: The preferred method of destruction is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing to remove hazardous halogenated byproducts.[6]
-
Prohibited Disposal Methods: Do not dispose of this compound down the drain or in regular trash.[1][6] Such actions can lead to environmental contamination and are a violation of regulatory standards.
Accidental Spill Response Protocol
In the event of a spill, follow these steps to ensure safe cleanup and containment:[5]
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[5]
-
Control Ignition Sources: Remove any potential sources of ignition from the area.[5]
-
Contain the Spill: Wearing appropriate PPE, prevent the further spread of the spill.
-
Absorb and Collect:
-
Package for Disposal: Place all contaminated materials into a suitable, labeled container for disposal as hazardous waste.[4][5]
-
Decontaminate: Thoroughly clean the spill area with a suitable solvent, collecting the cleaning materials for disposal in the halogenated waste stream.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-(bromomethyl)-1H-indazole
This guide provides crucial safety and logistical information for handling 5-(bromomethyl)-1H-indazole, tailored for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety data for the closely related compound, 6-(bromomethyl)-1H-indazole hydrobromide, and general knowledge of bromomethyl compounds, which are often lachrymatory and potent alkylating agents.[1]
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to have the following classifications:
-
Skin Irritation [2]
-
Serious Eye Irritation [2]
-
May cause respiratory irritation [2]
-
Harmful if swallowed [3]
-
Lachrymator : Bromomethyl compounds are often lachrymators, causing tearing and irritation to the eyes and respiratory tract.[1]
Precautionary Statements:
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
P264: Wash all exposed external body areas thoroughly after handling.[2][4]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE is mandatory to minimize exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting chemical splash goggles or a full-face shield.[5] | Protects against splashes and the lachrymatory effects of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber), inspected before use. | Prevents skin contact and irritation.[5] |
| Body Protection | A flame-retardant lab coat and, for larger quantities or risk of splash, a chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. | Prevents inhalation of dust and vapors, which can cause respiratory irritation.[2] |
Operational and Disposal Plans
Safe Handling Workflow
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Step-by-Step Handling Procedures:
-
Preparation : Before handling, ensure a certified chemical fume hood is operational.[6] Put on all required PPE as specified in the table above.
-
Weighing and Transfer : Conduct all manipulations, including weighing and transferring, within the fume hood to minimize inhalation exposure.[6]
-
Avoid Incompatibilities : Keep away from strong oxidizing agents, as these may lead to hazardous reactions.[7]
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5][8]
Spill Response Plan
In the event of a spill, immediate and appropriate action is critical. The following workflow should be followed.
Caption: Chemical spill response workflow.
Step-by-Step Spill Cleanup:
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[9]
-
Collect : Carefully sweep up the absorbed material and place it into a designated, labeled container for hazardous waste.[3][9]
-
Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
-
Dispose : All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal Plan
Waste Classification : As a halogenated organic compound, this compound waste must be segregated.
Disposal Procedures:
-
Waste Collection :
-
Solid Waste : Collect unused compounds and contaminated solids (e.g., gloves, paper towels) in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."
-
Liquid Waste : Collect any solutions containing the compound in a labeled, sealed container for "Halogenated Organic Liquid Waste."
-
-
Institutional Guidelines : Follow all institutional and local regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
-
Prohibited Disposal : DO NOT dispose of this chemical down the drain or in regular trash.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.es [fishersci.es]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






